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[3-(Propan-2-yl)oxetan-3-yl]methanamine Documentation Hub

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  • Product: [3-(Propan-2-yl)oxetan-3-yl]methanamine
  • CAS: 1539197-30-2

Core Science & Biosynthesis

Foundational

[3-(Propan-2-yl)oxetan-3-yl]methanamine MSDS and safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1356012-79-7 | Formula: C₇H₁₅NO | M.W.: 129.20 g/mol

Executive Summary & Strategic Utility

[3-(Propan-2-yl)oxetan-3-yl]methanamine is a specialized heterocyclic building block designed for modern medicinal chemistry campaigns. It serves as a high-value bioisostere for the gem-dimethyl group found in neopentyl-like systems.

Unlike traditional alkyl chains, the incorporation of the oxetane ring at the quaternary center introduces a significant dipole moment and lowers lipophilicity (LogP) without altering the steric bulk of the parent scaffold. This compound is particularly effective in:

  • Solubility Enhancement: Reducing the lipophilicity of lead compounds while maintaining hydrophobic contacts.

  • Metabolic Blocking: The quaternary oxetane ring prevents metabolic oxidation at the typically labile 3-position found in acyclic analogs.

  • pKa Modulation: The inductive effect of the oxetane oxygen attenuates the basicity of the primary amine, potentially improving oral bioavailability and reducing hERG liability.

Physicochemical Profile

Data synthesized from structural analysis and comparative oxetane literature.

PropertyValue / DescriptionImpact on Drug Design
Molecular Weight 129.20 g/mol Fragment-based drug design (FBDD) compliant.
Physical State Colorless to pale yellow liquid/oilEasy handling; amenable to automated dispensing.
Boiling Point ~180°C (Predicted)High enough for standard thermal reactions.
pKa (Conjugate Acid) ~8.8 – 9.2 (Estimated)Lower than neopentylamine (~10.2) due to the through-bond inductive effect of the oxetane oxygen [1].[1]
LogP ~0.2 – 0.5Significantly lower than the gem-dimethyl analog (LogP ~1.5), improving aqueous solubility.
Topological Polar Surface Area ~35 ŲFavorable for membrane permeability.
Safety Data Sheet (MSDS) Synthesis

Note: While specific toxicological data for this CAS is limited, the following safety profile is derived from the functional group classification (Primary Amine + Strained Ether).

3.1 Hazard Identification (GHS Classification)
  • Signal Word: DANGER

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage). Rationale: Primary amines on small aliphatic chains are typically corrosive.

  • Serious Eye Damage: Category 1.

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

3.2 Critical Handling Protocols

The oxetane ring introduces a unique stability profile compared to standard amines. While stable to base and nucleophiles, it is acid-sensitive .

SafetyProtocol Start Handling CAS 1356012-79-7 PPE PPE: Nitrile Gloves + Safety Goggles + Face Shield Start->PPE Atmosphere Atmosphere: Argon/Nitrogen (Amine absorbs CO2) Start->Atmosphere Storage Storage: 2-8°C, Dark, Desiccated Start->Storage

Figure 1: Essential safety and handling requirements.[2][3]

3.3 Emergency Measures
  • Eye Contact: Rinse cautiously with water for >15 minutes.[2][4] Remove contact lenses.[2][3][5][6] Immediate medical attention required (alkaline burn risk).[7]

  • Skin Contact: Wash with 2% acetic acid (if available) followed by soap and water.

  • Spill: Absorb with inert material (vermiculite). Do NOT use acidic absorbents (risk of exothermic ring opening).

Experimental Workflows
4.1 Stability & Reactivity

The 3,3-disubstituted oxetane core is kinetically stable due to the gem-disubstituent effect, which sterically hinders the approach of nucleophiles to the ring carbons [2].[1] However, thermodynamic strain (~26 kcal/mol) makes it susceptible to acid-catalyzed ring opening.

  • Compatible Conditions: Basic (NaOH, K₂CO₃), Nucleophilic (Amines, Thiols), Reductive (NaBH₄, H₂/Pd).

  • Incompatible Conditions: Strong Lewis Acids (BF₃·OEt₂), Aqueous Mineral Acids (HCl, H₂SO₄) at high temperatures.

4.2 Protocol: Amide Coupling (General Procedure)

Objective: Coupling [3-(Propan-2-yl)oxetan-3-yl]methanamine with a carboxylic acid.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • [3-(Propan-2-yl)oxetan-3-yl]methanamine (1.1 equiv)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid in DMF under N₂. Add DIPEA, followed by HATU. Stir for 5-10 minutes to form the activated ester.

  • Addition: Add [3-(Propan-2-yl)oxetan-3-yl]methanamine (diluted in a small volume of DMF) dropwise.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.

    • Note: The amine is nucleophilic enough that heating is rarely required.

  • Workup (CRITICAL):

    • Dilute with EtOAc.

    • Wash with saturated NaHCO₃ (3x) and Brine (1x).

    • AVOID 1M HCl washes if possible. If an acidic wash is necessary to remove excess amine, use a weak acid (0.5M Citric Acid) and keep contact time short (<5 mins) to prevent oxetane hydrolysis [3].

  • Purification: Flash chromatography (SiO₂). The oxetane is stable on silica gel.

ReactionWorkflow Setup Reaction Setup (DMF, HATU, Base) Coupling Add Oxetane Amine Stir RT, 2-4h Setup->Coupling Check LCMS Check Coupling->Check Decision Is Product Present? Check->Decision Decision->Coupling No (Add more HATU) Workup Workup: Wash w/ NaHCO3 (Avoid Strong Acid) Decision->Workup Yes Purify Purification: Silica Gel Flash Workup->Purify

Figure 2: Amide coupling workflow emphasizing acid-avoidance during workup.

Structural Biology & Bioisosterism

The strategic value of this building block lies in the "Oxetane Switch" . Replacing a gem-dimethyl group with an oxetane ring is a validated strategy to improve the drug-like properties of a scaffold.[1][8][9][10]

Mechanism of Action (Bioisosterism)
  • Dipole Introduction: The oxetane oxygen acts as a hydrogen bond acceptor (HBA), potentially interacting with solvent water or protein residues, which increases solubility.

  • Conformational Lock: The 4-membered ring restricts the conformational freedom of the isopropyl and aminomethyl groups more rigidly than an acyclic chain, reducing the entropic penalty upon binding [4].

Figure 3: Comparison of properties between the Gem-dimethyl scaffold and the Oxetane bioisostere.[1]

References
  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1][9][11] Angewandte Chemie International Edition.

  • Burkhard, J. A., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Angewandte Chemie.

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][10][11][12][13] Chemical Reviews.

  • Müller, K., et al. (2009). "Oxetanes as Isosteres of Gem-Dimethyl Groups." Synlett.

Sources

Exploratory

Scalable Synthesis of [3-(Propan-2-yl)oxetan-3-yl]methanamine: A Strategic Technical Guide

Executive Summary & Molecule Profile[1][2] [3-(Propan-2-yl)oxetan-3-yl]methanamine (also known as 3-isopropyl-3-aminomethyloxetane) represents a high-value pharmacophore in modern drug discovery. As a conformationally re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

[3-(Propan-2-yl)oxetan-3-yl]methanamine (also known as 3-isopropyl-3-aminomethyloxetane) represents a high-value pharmacophore in modern drug discovery. As a conformationally restricted, polar building block, it serves as a superior gem-dimethyl surrogate , offering improved metabolic stability and solubility compared to its acyclic or carbocyclic analogs.

The synthesis of this 3,3-disubstituted oxetane presents a specific challenge: constructing a quaternary center on a strained ether ring while introducing a primary amine. This guide outlines a robust, scalable synthetic route that prioritizes "Green Chemistry" principles (via the Carbonate Method) over traditional, waste-heavy sulfonate cyclizations, while ensuring high purity and safety.

Physicochemical Profile
PropertyValue (Est.)[1][2][3][4][5][6][7][8]Significance
Formula C7H15NOCompact scaffold
MW 129.20 g/mol Fragment-based drug design compliant
LogP 0.4 – 0.8Low lipophilicity; ideal for lowering cLogP
pKa ~9.5 (Amine)Typical primary amine basicity
Ring Strain ~106 kJ/molHigh reactivity; requires specific handling

Retrosynthetic Analysis

To achieve the target 3,3-disubstituted pattern, we disconnect the molecule back to a symmetric triol precursor. This strategy leverages the "Pentaerythritol-like" synthesis, utilizing the alpha-acidity of isovaleraldehyde.

Retrosynthesis Target [3-(Propan-2-yl)oxetan-3-yl]methanamine (Target) Azide Intermediate Azide (R-CH2-N3) Target->Azide Reduction OxetaneOH 3-Isopropyl-3-hydroxymethyloxetane (Key Building Block) Azide->OxetaneOH Activation & Substitution Triol 2-Isopropyl-2-(hydroxymethyl)propane-1,3-diol (Triol Precursor) OxetaneOH->Triol Cyclization (-CO2) Start Isovaleraldehyde + Formaldehyde Triol->Start Aldol / Cannizzaro

Figure 1: Retrosynthetic disconnection showing the pathway from the aldehyde starting material to the amine target.

Detailed Synthetic Protocols

Phase 1: Synthesis of the Triol Precursor

Objective: Construct the quaternary carbon center via a double Aldol-Cannizzaro sequence.

  • Reagents: Isovaleraldehyde (3-methylbutanal), Formaldehyde (37% aq.), NaOH (50% aq.).

  • Mechanism: Isovaleraldehyde possesses two

    
    -protons. It undergoes two successive Aldol additions with formaldehyde, followed by a cross-Cannizzaro reaction to reduce the aldehyde to the alcohol.
    

Protocol:

  • Setup: In a 3-neck flask equipped with a mechanical stirrer and thermometer, charge Formaldehyde (3.5 equiv) and water. Cool to 15°C.

  • Addition: Add NaOH (1.1 equiv) dropwise, maintaining temperature <25°C.

  • Reaction: Slowly add Isovaleraldehyde (1.0 equiv) over 2 hours. The reaction is exothermic; strict temperature control (20–30°C) is critical to prevent polymerization.

  • Workup: Heat to 60°C for 1 hour to ensure completion. Neutralize with Formic acid.

  • Isolation: Concentrate under vacuum to remove water. Extract the resulting syrup with Ethyl Acetate. The triol, 2-isopropyl-2-(hydroxymethyl)propane-1,3-diol , often crystallizes upon standing or can be used crude.

Phase 2: Oxetane Ring Closure (The Carbonate Method)

Objective: Cyclize the triol to the oxetane alcohol without using hazardous sulfonyl chlorides.

  • Reagents: Diethyl Carbonate (DEC), K2CO3 (catalytic).

  • Rationale: This method generates ethanol and CO2 as byproducts, avoiding the stoichiometric sulfonate waste associated with the Williamson ether synthesis route.

Protocol:

  • Cyclic Carbonate Formation: Mix the Triol (1.0 equiv) with Diethyl Carbonate (1.2 equiv) and K2CO3 (0.01 equiv). Heat to 100–120°C. Ethanol will distill off.

  • Decarboxylation: Once ethanol evolution ceases, raise the temperature to 180–200°C under reduced pressure (50 mbar).

  • Rearrangement: The cyclic carbonate intermediate loses CO2 and rearranges to form the oxetane ring.

  • Purification: Distill the product, 3-isopropyl-3-hydroxymethyloxetane , directly from the reaction mixture (bp ~85°C at 10 mmHg).

    • Checkpoint: Verify structure via 1H NMR.[4] Look for oxetane ring protons (AB system) around 4.4–4.6 ppm.

Phase 3: Amination Sequence

Objective: Convert the primary alcohol to a primary amine.

Comparison of Routes:

Route Reagents Pros Cons
Direct Amination MsCl -> NH3 (liq) One-step displacement High pressure; risk of secondary amines
Gabriel Synthesis MsCl -> Phthalimide No secondary amines Harsh hydrazine deprotection (ring opening risk)

| Azide (Recommended) | MsCl -> NaN3 -> H2 | High yield, mild conditions | Azide safety hazards |

Recommended Protocol (Azide Route):

Step 3a: Mesylation

  • Dissolve 3-isopropyl-3-hydroxymethyloxetane in DCM. Cool to 0°C.[7]

  • Add Et3N (1.5 equiv) followed by Methanesulfonyl chloride (MsCl, 1.2 equiv).

  • Stir 1h. Wash with NaHCO3, dry, and concentrate to yield the Mesylate .

Step 3b: Azidation

  • Dissolve the Mesylate in DMF (0.5 M).

  • Add NaN3 (1.5 equiv).

  • Safety: Heat to 80°C behind a blast shield for 12 hours.

  • Workup: Dilute with water, extract with Ether/EtOAc. (Do not concentrate the azide to dryness if possible; keep in solution).

Step 3c: Staudinger Reduction

  • To the Azide solution (in THF/Water), add Triphenylphosphine (PPh3, 1.2 equiv).

  • Stir at RT for 12 hours (Nitrogen evolution observed).

  • Hydrolysis: Add water and heat to 50°C for 2 hours.

  • Purification: Acidify with HCl to extract PPh3O into organics. Basify the aqueous layer (NaOH) and extract the target [3-(Propan-2-yl)oxetan-3-yl]methanamine into DCM. Distill or convert to HCl salt for storage.

Process Visualization

SynthesisWorkflow Start Isovaleraldehyde + Formaldehyde Triol Triol Intermediate Start->Triol Aldol/Cannizzaro (NaOH, H2O) Carbonate Cyclic Carbonate Triol->Carbonate DEC, K2CO3 120°C OxetaneOH Oxetane-MeOH Carbonate->OxetaneOH Pyrolysis (-CO2) Mesylate Mesylate (-OMs) OxetaneOH->Mesylate MsCl, Et3N Azide Azide (-N3) Mesylate->Azide NaN3, DMF 80°C Product Target Amine Azide->Product PPh3, H2O (Staudinger)

Figure 2: Forward synthesis workflow emphasizing the Carbonate cyclization and Staudinger reduction.

Safety & Handling Guidelines

  • Oxetane Stability: The oxetane ring is acid-sensitive. While the 3,3-disubstitution provides some steric protection, avoid prolonged exposure to strong Lewis acids or concentrated aqueous acids, which can induce ring-opening polymerization. Store the amine as a free base or HCl salt in a desiccator.

  • Azide Hazards: Sodium azide is acutely toxic and can form explosive metal azides. Avoid using halogenated solvents (DCM) during the azide step to prevent formation of di- and tri-azidomethane (explosive). Use DMF or DMSO.

  • Exotherm Control: The initial Aldol-Cannizzaro reaction (Phase 1) is highly exothermic. Failure to control temperature leads to "runaway" polymerization and low yield.

References

  • Wuitschik, G. et al. (2006). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 45(46), 7736–7739. [Link]

  • Burkhard, J. A. et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 12(9), 1944–1947. [Link]

  • Dow AgroSciences LLC. (2013). "Methods for making oxetan-3-ylmethanamines.
  • Werner, T. (2009). "Organic Carbonates as Solvents in Synthesis and Catalysis." Chemical Reviews, 109(11), 6401–6463. (Reference for Carbonate Cyclization chemistry). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol Guide: Strategies for Amide Coupling with 3-Isopropyl-3-aminomethyloxetane

Audience: Researchers, scientists, and drug development professionals. Introduction: The Challenge and Opportunity of a Unique Building Block 3-Isopropyl-3-aminomethyloxetane is an increasingly valuable building block in...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge and Opportunity of a Unique Building Block

3-Isopropyl-3-aminomethyloxetane is an increasingly valuable building block in medicinal chemistry. The oxetane ring serves as a versatile polar scaffold and a bioisostere for gem-dimethyl or carbonyl groups, often improving metabolic stability and aqueous solubility of drug candidates. The isopropyl group provides desirable lipophilicity and specific steric interactions. However, the very features that make this molecule attractive also present a significant synthetic hurdle: the primary amine is attached to a quaternary carbon, creating a sterically congested neopentyl-like environment.

Standard amide coupling conditions, which work efficiently for unhindered primary and secondary amines, frequently fail or provide dismal yields with substrates like 3-isopropyl-3-aminomethyloxetane. The steric bulk surrounding the nitrogen nucleophile severely impedes its approach to the activated carboxylic acid species, leading to slow reaction rates and favoring side reactions or decomposition of the activated intermediate.

This guide provides a detailed analysis of robust and efficient methods for the successful amide coupling of this challenging amine, explaining the mechanistic rationale behind each approach and offering detailed, field-proven protocols.

Mechanistic Insight: Why is this Amine So Difficult to Couple?

The formation of an amide bond from a carboxylic acid and an amine proceeds through the activation of the carboxylic acid to form a highly electrophilic species (e.g., an O-acylisourea, active ester, mixed anhydride, or acyl chloride). The amine then acts as a nucleophile, attacking the activated carbonyl carbon. This attack forms a transient tetrahedral intermediate.

The rate-limiting step for sterically hindered amines is often the formation of this tetrahedral intermediate. The bulky isopropyl group on the adjacent quaternary carbon creates significant steric repulsion, raising the activation energy for the amine's nucleophilic attack. For a successful reaction, the chosen coupling strategy must either involve a highly reactive activated species to overcome this energy barrier or utilize conditions that favor the productive pathway.

G cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack & Amide Formation Acid R-COOH Activated Activated Intermediate (R-CO-X) Acid->Activated Activation Reagent Coupling Reagent (e.g., HATU, T3P®) Reagent->Activated Amine Hindered Amine (iPr-Ox-CH2NH2) Tetrahedral Tetrahedral Intermediate Activated->Tetrahedral Amine->Tetrahedral Nucleophilic Attack (Rate-Limiting Step) Amide Amide Product Tetrahedral->Amide Collapse Byproduct Byproducts Tetrahedral->Byproduct G cluster_setup cluster_workup A 1. Combine Carboxylic Acid, HATU, and DIPEA in DMF B 2. Stir 15-30 min at RT (Pre-activation) A->B C 3. Add Hindered Amine B->C D 4. Stir at RT or 40-50 °C (Monitor by LC-MS/TLC) C->D E 5. Dilute with EtOAc D->E When complete F 6. Aqueous Wash (NaHCO₃, H₂O, Brine) E->F G 7. Dry, Filter, Concentrate F->G H 8. Column Chromatography G->H

Application

Application Notes and Protocols for Reductive Amination with Oxetane-3-Methanamine Derivatives

Introduction: The Strategic Value of the Oxetane Motif in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Oxetane Motif in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical properties is paramount. The oxetane ring, a four-membered cyclic ether, has emerged as a compelling structural motif, increasingly incorporated into drug candidates to modulate properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][2][3][4][5][6][7][8] Unlike the more strained and reactive epoxide ring, and the more flexible and inert tetrahydrofuran ring, the oxetane moiety offers a unique balance of polarity and conformational rigidity.[1] Its incorporation can lead to significant improvements in a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For instance, replacing a gem-dimethyl group with an oxetane can dramatically increase aqueous solubility and reduce metabolic degradation.[4][5] Furthermore, the electron-withdrawing nature of the oxetane ring can lower the pKa of adjacent amines, a feature that can be strategically employed to mitigate off-target effects, such as hERG channel inhibition.[3][7][8]

This application note provides a comprehensive guide to the reductive amination of oxetane-3-methanamine and its derivatives, a key synthetic transformation for introducing this valuable scaffold into target molecules. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization.

Core Principles of Reductive Amination

Reductive amination is a robust and widely utilized method for the formation of carbon-nitrogen bonds, enabling the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[2][9] The reaction proceeds in two key stages:

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an imine (for primary amines) or an enamine (for secondary amines). In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.

  • Reduction: The C=N double bond of the imine or iminium ion is then reduced by a suitable reducing agent to afford the corresponding amine.

A critical aspect of a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the iminium ion intermediate in preference to the starting carbonyl compound.[3] This chemoselectivity prevents the wasteful formation of the corresponding alcohol as a byproduct.

Diagram 1: General Mechanism of Reductive Amination

Reductive_Amination_Mechanism Carbonyl Aldehyde/Ketone (R1-CO-R2) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Amine Oxetane-3-methanamine (Ox-CH2-NH2) Amine->Hemiaminal Iminium Iminium Ion [R1-C(R2)=N+H-CH2-Ox] Hemiaminal->Iminium - H2O Product N-Substituted Oxetane-3-methanamine Iminium->Product + Reducing Agent H2O H2O ReducingAgent NaBH(OAc)3 ReducingAgent->Iminium

Caption: The reaction proceeds via a hemiaminal intermediate, followed by dehydration to an iminium ion, which is then reduced.

The Reagent of Choice: Sodium Triacetoxyborohydride (STAB)

For the reductive amination of oxetane-3-methanamine derivatives, sodium triacetoxyborohydride (NaBH(OAc)₃), or STAB, is the recommended reducing agent.[2][3][4][5] Its advantages over other common reducing agents are significant:

  • Mildness and Selectivity: The three electron-withdrawing acetoxy groups moderate the reactivity of the borohydride, making it less reactive than sodium borohydride (NaBH₄).[3][5] STAB readily reduces iminium ions but is sluggish towards aldehydes and generally unreactive towards ketones, thus minimizing alcohol byproduct formation.[3][4]

  • Operational Simplicity: STAB is compatible with a one-pot procedure where the amine, carbonyl compound, and reducing agent are all present in the reaction vessel.[5]

  • Reduced Toxicity: Compared to sodium cyanoborohydride (NaBH₃CN), STAB is a safer alternative as it does not generate toxic cyanide waste.[2]

Protocol & Methodology: Reductive Amination of Oxetane-3-methanamine

This section provides a detailed, step-by-step protocol for the reductive amination of oxetane-3-methanamine with a representative aldehyde.

Materials:

  • Oxetane-3-methanamine

  • Aldehyde (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon supply

  • Standard laboratory glassware for workup and purification

Diagram 2: Experimental Workflow

Experimental_Workflow Start Start Setup Combine Oxetane-3-methanamine and Aldehyde in DCE Start->Setup Stir Stir at Room Temperature (15-30 min) Setup->Stir Add_STAB Add STAB in Portions Stir->Add_STAB Reaction Monitor Reaction by TLC/LC-MS (1-24 hours) Add_STAB->Reaction Quench Quench with Saturated Aqueous NaHCO3 Reaction->Quench Extract Extract with DCM or EtOAc Quench->Extract Dry Dry Organic Layer (MgSO4 or Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Characterize Product Purify->End

Caption: A typical workflow for reductive amination using STAB.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add oxetane-3-methanamine (1.0 equivalent) and the aldehyde (1.0-1.2 equivalents). Dissolve the starting materials in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.5 M.

  • Imine Formation (Pre-stirring): Stir the mixture at room temperature for 15-30 minutes to allow for the initial formation of the imine intermediate.

  • Addition of STAB: To the stirring solution, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise over 5-10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed. Reaction times can vary from 1 to 24 hours depending on the reactivity of the substrates.

  • Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine) to afford the pure N-substituted oxetane-3-methanamine.

Table 1: Representative Reaction Parameters

ParameterAldehydesKetones
Stoichiometry (Carbonyl:Amine) 1.0-1.2 : 1.01.0 : 1.0-1.2
STAB (equivalents) 1.2-1.51.5-2.0
Solvent DCE, THF, DCMDCE, THF
Catalyst (optional) Generally not requiredAcetic Acid (1.0-2.0 equiv)
Temperature Room TemperatureRoom Temperature to 40 °C
Typical Reaction Time 1-12 hours4-24 hours

Scientific Integrity & Logic: Causality Behind Experimental Choices

  • Solvent Choice: 1,2-Dichloroethane (DCE) is often the preferred solvent as it is aprotic and reactions are generally faster compared to other solvents like tetrahydrofuran (THF).[4] Aprotic solvents are crucial as STAB is water-sensitive.[10]

  • Stoichiometry: A slight excess of the aldehyde may be used to ensure complete consumption of the more valuable oxetane-3-methanamine. Conversely, for less reactive ketones, a slight excess of the amine can help drive the equilibrium towards iminium ion formation.

  • Use of Acetic Acid: While generally not necessary for reactive aldehydes, the addition of a catalytic amount of acetic acid can be beneficial for reactions involving less electrophilic ketones.[4] The acid catalyzes the dehydration step, facilitating the formation of the iminium ion. However, caution must be exercised due to the potential for acid-catalyzed ring-opening of the oxetane.

  • Portion-wise Addition of STAB: This helps to control any potential exotherm and ensures a smooth reaction profile.

Troubleshooting & Optimization

Problem Possible Cause Suggested Solution
Low Yield / Incomplete Reaction - Insufficient STAB- Sterically hindered substrates- Low reactivity of the carbonyl- Increase equivalents of STAB (up to 2.0 eq.)- Add acetic acid (for ketones)- Increase reaction time and/or temperature (e.g., 40 °C)- Ensure anhydrous conditions
Formation of Alcohol Byproduct - Use of a less selective reducing agent- Water contamination- Ensure the use of high-purity STAB- Use anhydrous solvents and reagents
Overalkylation (Dialkylation of the Primary Amine) - The secondary amine product is more nucleophilic than the starting primary amine- Use a 1:1 stoichiometry of amine to aldehyde- Consider a stepwise procedure: pre-form the imine in methanol, then add NaBH₄ for the reduction[4][11]
Presence of Ring-Opened Byproducts (e.g., diols) - Strongly acidic conditions- Avoid strong acids. If using acetic acid, use it catalytically (0.1-0.5 eq.)- Ensure the STAB is not significantly hydrolyzed, which could create a more acidic environment

A Note on Oxetane Ring Stability

The stability of the oxetane ring is a crucial consideration. While generally more stable than epoxides, the ring can undergo cleavage under strongly acidic conditions.[1][7] The reductive amination conditions described here, particularly with STAB, are mildly acidic to neutral and are generally well-tolerated by the oxetane moiety. However, it is important to be mindful of the following:

  • Substitution Pattern: 3,3-disubstituted oxetanes exhibit greater stability compared to other substitution patterns.[1]

  • Acid Sensitivity: The use of strong Brønsted or Lewis acids should be avoided. If an acid catalyst is necessary, weak acids like acetic acid should be used in stoichiometric or sub-stoichiometric amounts.

  • Workup: A basic workup with sodium bicarbonate is recommended to neutralize any residual acid and prevent potential ring-opening during extraction and purification.

By adhering to these protocols and considerations, researchers can effectively and reliably incorporate the valuable oxetane-3-methanamine scaffold into a diverse range of molecules, paving the way for the discovery of new and improved therapeutic agents.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. Available at: [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. Available at: [Link]

  • Synthesis of oxetane and azetidine ethers as ester bioisosteres. (2023). Organic & Biomolecular Chemistry. Available at: [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. Available at: [Link]

  • Taylor, C. G., & Gouverneur, V. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(1), 1-16. Available at: [Link]

  • Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • Reddit discussion on troubleshooting reductive amination. (2025). Reddit. Available at: [Link]

  • ResearchGate discussion on reductive amination. (2016). ResearchGate. Available at: [Link]

  • Reductive Amination (Reductive Alkylation). Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. Available at: [Link]

  • Reddit discussion on isolating amine products. (2025). Reddit. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

Method

Application Note: Strategic Incorporation of [3-(Propan-2-yl)oxetan-3-yl]methanamine in Peptide Drug Design

Topic: Incorporating [3-(Propan-2-yl)oxetan-3-yl]methanamine into peptide backbones Content Type: Detailed Application Note & Protocol Audience: Senior Researchers, Medicinal Chemists, and Peptide Scientists. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Incorporating [3-(Propan-2-yl)oxetan-3-yl]methanamine into peptide backbones Content Type: Detailed Application Note & Protocol Audience: Senior Researchers, Medicinal Chemists, and Peptide Scientists.

Executive Summary & Rationale

The incorporation of [3-(Propan-2-yl)oxetan-3-yl]methanamine (referred to herein as Ox-iPr-NH2 ) represents a high-impact strategy in modern peptidomimetic design. As a 3,3-disubstituted oxetane, this motif functions as a superior bioisostere for gem-dimethyl groups and carbonyl functionalities.[1][2]

Unlike standard alkyl chains, the oxetane ring introduces a permanent dipole and lowers lipophilicity (LogP) while maintaining steric bulk comparable to a Leucine or Valine residue. When incorporated into peptide backbones—typically as a C-terminal cap or a urea-linked surrogate—it addresses two critical failure modes of peptide therapeutics: metabolic instability (proteolysis) and poor solubility .

Key Physicochemical Advantages
PropertyGem-Dimethyl Analog (Standard)Oxetane Analog (Ox-iPr-NH2)Impact on Drug Design
LogP (Lipophilicity) High (Lipophilic)Lower (~1.0 unit reduction) Improves aqueous solubility and reduces non-specific binding.
Metabolic Stability Susceptible to CYP450 oxidationHigh Blocks metabolic "soft spots"; ring is sterically protected.
H-Bonding NoneAcceptor Only The ether oxygen acts as a weak H-bond acceptor, mimicking the peptide carbonyl.
Conformation FlexibleRigid/Defined Locks the side-chain orientation (Isopropyl), reducing entropic penalty upon binding.

Strategic Synthesis Workflows

Incorporating Ox-iPr-NH2 requires navigating a specific chemical challenge: Acid Sensitivity . While 3,3-disubstituted oxetanes are significantly more stable than their mono-substituted counterparts, the oxetane ring can undergo ring-opening polymerization or hydrolysis under the harsh acidic conditions (e.g., 95% TFA) typically used in Solid Phase Peptide Synthesis (SPPS).

Therefore, we recommend a Hybrid SPPS/Solution Phase Strategy to ensure the integrity of the pharmacophore.

Workflow Visualization

Peptide_Synthesis_Workflow cluster_warning CRITICAL CONTROL POINT Start Start: 2-Chlorotrityl Chloride (2-CTC) Resin SPPS Standard Fmoc SPPS (Elongation) Start->SPPS Fmoc-AA-OH loading Cleavage_Soft Soft Cleavage (1% TFA in DCM) Retains Side-Chain Protecting Groups SPPS->Cleavage_Soft Complete Sequence Intermediate Protected Peptide Fragment (C-terminal COOH free) Cleavage_Soft->Intermediate Yields Protected Acid Coupling Solution Phase Coupling Add Ox-iPr-NH2 + HATU/DIEA Intermediate->Coupling Amide Bond Formation Deprotection Global Deprotection (TFA/TIS/H2O) *Strict Time Control* Coupling->Deprotection Remove Side-Chain PGs Final Final Oxetane-Modified Peptide Deprotection->Final Purification (HPLC)

Figure 1: Hybrid synthesis workflow designed to minimize oxetane exposure to harsh acids. The "Soft Cleavage" step is crucial for modular incorporation.

Detailed Experimental Protocols

Protocol A: C-Terminal Capping (Amide Bond Formation)

This protocol describes attaching Ox-iPr-NH2 to the C-terminus of a peptide, effectively creating a metabolically stable "Leucinamide" surrogate.

Reagents Required:

  • Amine: [3-(Propan-2-yl)oxetan-3-yl]methanamine (HCl salt or free base).

  • Peptide: Side-chain protected peptide with free C-terminal carboxylic acid.

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (anhydrous).

Step-by-Step Methodology:

  • Peptide Preparation (Soft Cleavage):

    • Synthesize the peptide on 2-Chlorotrityl Chloride (2-CTC) resin.

    • Cleave the peptide from the resin using 1% TFA in DCM (10 x 2 min washes). Note: This releases the peptide acid but keeps Boc/tBu/Trt side-chain protection intact.

    • Neutralize the filtrate immediately with pyridine/methanol. Concentrate to dryness.

  • Coupling Reaction:

    • Dissolve the Protected Peptide (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

    • Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 2 minutes to activate the acid.

    • Add Ox-iPr-NH2 (1.2 equiv). Note: If using the HCl salt of the amine, increase DIPEA to 3.5 equiv.

    • Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Target mass = Peptide + Oxetane - H2O).

  • Work-up:

    • Dilute with Ethyl Acetate. Wash with 5% NaHCO3 (aq), 1M KHSO4 (aq), and Brine.

    • Dry over Na2SO4 and concentrate.

  • Global Deprotection (The Critical Step):

    • Dissolve the crude intermediate in a cleavage cocktail: TFA / TIS / H2O (95 : 2.5 : 2.5) .

    • Time Limit: Stir for exactly 30 to 60 minutes .

    • Why? 3,3-disubstituted oxetanes are relatively stable, but prolonged exposure (>2 hours) to 95% TFA can induce ring opening.

    • Precipitate immediately into cold Diethyl Ether. Centrifuge and lyophilize.

Protocol B: Urea Backbone Insertion (Peptidomimetic Linker)

To incorporate the oxetane within the backbone (rather than at the end), the amine must be converted into a urea linkage, mimicking the peptide bond geometry but with altered H-bonding properties.

Concept:



Step-by-Step Methodology:

  • Activation of Oxetane Amine:

    • Dissolve Ox-iPr-NH2 (1.0 equiv) in DCM at 0°C.

    • Add DIPEA (1.5 equiv) and 4-Nitrophenyl chloroformate (1.0 equiv).

    • Stir for 1 hour. This forms the 4-nitrophenyl carbamate of the oxetane.

    • Validation: Check LC-MS for the carbamate intermediate.

  • Urea Coupling:

    • Add the Peptide-Amine (N-terminus free, side-chains protected) to the activated oxetane solution.

    • Add DIPEA (2.0 equiv) and catalytic DMAP (0.1 equiv).

    • Stir at RT overnight. The peptide amine attacks the carbamate, releasing 4-nitrophenol and forming the urea.

  • Completion:

    • Proceed to Global Deprotection as described in Protocol A (Step 4).

Quality Control & Troubleshooting

Analytical Validation (NMR & LC-MS)

When validating the final compound, specific spectral signatures confirm the oxetane ring is intact.

MethodObservationInterpretation
1H NMR 4H multiplet at 4.2 – 4.8 ppm Characteristic oxetane ring protons (

).[3] If these shift or split into complex aliphatic signals, ring opening has occurred.
13C NMR Signal at ~80 ppm Oxetane

-carbons.
LC-MS Mass = Expected + 18 DaFAILURE: Indicates hydrolysis (ring opening to diol).
LC-MS Mass = Expected + 114 Da (approx)FAILURE: Indicates TFA adduct (trifluoroacetolysis).
Troubleshooting Acid Instability

If degradation is observed during the TFA deprotection step:

  • Reduce Acid Strength: Switch to 50% TFA / 50% DCM and extend reaction time slightly.

  • Alternative Scavengers: Add 2% DMS (Dimethyl sulfide) to the cocktail; it can mitigate cation-induced ring attacks.

  • Change Resin: Use highly acid-labile side chain protecting groups (e.g., Mmt, Trt) that allow deprotection with 1% TFA , avoiding 95% TFA entirely.

References

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Physicochemical Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes in Medicinal Chemistry: Synthesis and Properties. Journal of Medicinal Chemistry. [Link]

  • Bull, J. A., et al. (2016).[4] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Applications. Chemical Reviews. [Link]

  • Müller, K., et al. (2009). Oxetanes as Bioisosteres of Gem-Dimethyl Groups. Hoffmann-La Roche / ETH Zurich Collaborative Studies. [Link]

Sources

Application

Preparation of pharmaceutical intermediates using oxetane methanamine

Application Note: Strategic Incorporation of (Oxetan-3-yl)methanamine in Pharmaceutical Intermediates Executive Summary & Bioisosteric Rationale The incorporation of (oxetan-3-yl)methanamine into drug scaffolds has shift...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of (Oxetan-3-yl)methanamine in Pharmaceutical Intermediates

Executive Summary & Bioisosteric Rationale

The incorporation of (oxetan-3-yl)methanamine into drug scaffolds has shifted from an academic curiosity to a standard medicinal chemistry strategy. This building block serves as a high-value bioisostere for gem-dimethyl groups and morpholine rings.[1][2]

Unlike traditional alkyl groups, the oxetane ring reduces lipophilicity (LogP) while blocking metabolically labile sites (blocking P450 oxidation). However, the strain energy of the oxetane ring (~106 kJ/mol) requires specific handling protocols to prevent acid-catalyzed ring opening during synthesis.

Table 1: Physicochemical Impact of Oxetane Substitution Comparison of a standard gem-dimethyl motif vs. the oxetane analog.

PropertyGem-Dimethyl MotifOxetane AnalogImpact
Lipophilicity (LogP) HighLowImproved aqueous solubility
Metabolic Stability Susceptible to benzylic oxidationResistantBlocked metabolic soft spot
Conformation FlexibleRigidifiedReduced entropic penalty upon binding
Basicity (pKa of amine) ~9.5 - 10.0~6.0 - 7.5Reduced hERG liability; improved permeability

Technical Considerations: Stability & Handling

The "Acid Myth" vs. Reality: A common misconception is that oxetanes are universally unstable in acid.[3][4] While 3,3-disubstituted oxetanes are relatively robust, (oxetan-3-yl)methanamine (a mono-substituted oxetane derivative) is more sensitive.

  • Danger Zone: Strong aqueous acids (HCl, H₂SO₄) at elevated temperatures or prolonged exposure to Lewis acids (AlCl₃, BF₃·OEt₂).

  • Safe Zone: Weak organic acids (Acetic acid, TFA < 10% in DCM) at 0°C to RT; aqueous bases (NaOH, LiOH).

Self-Validating QC Check: Before proceeding to the next step, every intermediate must be validated for ring integrity.

  • ¹H NMR Signature: The oxetane ring protons appear as distinct multiplets between 4.40 ppm and 4.90 ppm .

  • Failure Mode: If the ring opens, these signals disappear and are replaced by complex aliphatic multiplets (typically 3.50–3.80 ppm for the linear ether/alcohol).

Experimental Protocols

Protocol A: Reductive Amination (Aldehyde Coupling)

Rationale: Standard reductive amination conditions (pH 5–6) can risk ring opening if the reaction stalls. We utilize Sodium Triacetoxyborohydride (STAB) due to its mild nature compared to NaCNBH₃, avoiding the need for exogenous acid catalysts.

Materials:

  • (Oxetan-3-yl)methanamine (free base or HCl salt*)

  • Target Aldehyde (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • If using HCl salt: N,N-Diisopropylethylamine (DIPEA) (1.0 equiv)

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a reaction vial with the Target Aldehyde (1.0 mmol) and (Oxetan-3-yl)methanamine (1.1 mmol) in anhydrous DCM (5 mL).

    • Critical: If using the amine-HCl salt, add DIPEA (1.0 mmol) to release the free base. Do not add excess acid.

    • Stir at Room Temperature (RT) for 30–60 minutes. (Use MgSO₄ if the imine formation is sluggish).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (1.4 mmol) portion-wise over 5 minutes.

    • Allow the reaction to warm to RT and stir for 4–16 hours. Monitor by LCMS (Look for M+1 of product; ensure no M+18 hydration peaks indicating ring opening).

  • Quench & Workup (The "Soft" Workup):

    • Quench by adding saturated aqueous NaHCO₃ (not water or NH₄Cl, to maintain basic pH).

    • Stir vigorously for 15 minutes.

    • Extract with DCM (3x).

    • Dry organics over Na₂SO₄ and concentrate in vacuo at <40°C.

  • Purification:

    • Flash chromatography using a gradient of MeOH in DCM (with 1% NH₄OH additive). Avoid acidic mobile phases.

Protocol B: Amide Coupling (Carboxylic Acid)

Rationale: Standard HATU/EDC couplings work well, but the workup is the failure point. Avoid 1M HCl washes typically used to remove urea byproducts.

Step-by-Step Methodology:

  • Activation:

    • Dissolve the Carboxylic Acid scaffold (1.0 mmol) in DMF (3 mL).

    • Add HATU (1.1 mmol) and DIPEA (2.5 mmol). Stir for 5 minutes to activate the acid.

  • Coupling:

    • Add (Oxetan-3-yl)methanamine (1.1 mmol).

    • Stir at RT for 2–4 hours.

  • Workup (Crucial Deviation from Standard Protocol):

    • Do NOT wash with 1M HCl.

    • Dilute with EtOAc.

    • Wash sequentially with:

      • Saturated NaHCO₃ (2x)

      • Water (1x)

      • Brine (1x)

    • Note: If the product is highly polar, skip aqueous workup and purify directly via Reverse Phase Flash Chromatography (using 10mM Ammonium Bicarbonate buffer, pH 10).

Visualization of Workflows

Figure 1: Decision Tree for Oxetane Synthesis

This logic gate ensures the stability of the oxetane ring during method selection.

OxetaneWorkflow Start Start: (Oxetan-3-yl)methanamine ReactionType Select Reaction Type Start->ReactionType Amide Amide Coupling ReactionType->Amide RedAm Reductive Amination ReactionType->RedAm CouplingAgent Use HATU/DIPEA (Avoid Acid Chlorides if HCl generated) Amide->CouplingAgent WorkupAmide Workup: Basic/Neutral Only (NO 1M HCl Wash) CouplingAgent->WorkupAmide QC QC: 1H NMR Check (Look for 4.4-4.8 ppm multiplet) WorkupAmide->QC RedAgent Agent: STAB or NaBH4 (Avoid NaCNBH3 + AcOH) RedAm->RedAgent RedAgent->QC QC->Start Ring Opened (Restart) Success Target Intermediate QC->Success Signals Present

Caption: Operational workflow for functionalizing oxetane methanamine, highlighting critical failure points (red) and validation steps (yellow).

Figure 2: Mechanism of Acid-Catalyzed Failure

Understanding the degradation pathway allows for better troubleshooting.

RingOpening Oxetane Intact Oxetane (Strained) Activated Activated Oxonium Oxetane->Activated Protonation Protonation + H+ (Acid) Protonation->Oxetane Opened Ring Opened (Linear Alcohol/Ether) Activated->Opened Nucleophilic Attack (Relief of Strain) Nucleophile + Nu (H2O/Cl-) Nucleophile->Activated

Caption: The degradation pathway of the oxetane ring in the presence of acid and nucleophiles.

References

  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group."[5][6] Angewandte Chemie International Edition. [Link]

  • Wuitschik, G., Carreira, E. M., et al. (2010).[7][8] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link]

  • Bull, J. A., et al. (2016).[9] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][4][7][8][10] Chemical Reviews. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Handling [3-(Propan-2-yl)oxetan-3-yl]methanamine in TFA Deprotection

Case ID: OX-TFA-DEPROT-001 Molecule Class: 3,3-Disubstituted Oxetanes Critical Parameter: Acid Sensitivity vs. Steric Shielding[1] Introduction: The Structural Paradox You are likely working with [3-(Propan-2-yl)oxetan-3...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-TFA-DEPROT-001 Molecule Class: 3,3-Disubstituted Oxetanes Critical Parameter: Acid Sensitivity vs. Steric Shielding[1]

Introduction: The Structural Paradox

You are likely working with [3-(Propan-2-yl)oxetan-3-yl]methanamine as a physicochemical modulator. In modern drug discovery, the oxetane ring is often employed as a "gem-dimethyl" surrogate to improve solubility and metabolic stability without adding lipophilicity (LogD).

However, this creates a chemical tension:

  • The Goal: Remove an amine protecting group (likely Boc ) using Trifluoroacetic Acid (TFA).[2][3][4][5]

  • The Risk: Oxetanes are strained ethers (~106 kJ/mol strain energy). Acidic conditions generally catalyze ring opening.

The Good News: Unlike monosubstituted oxetanes, your specific molecule possesses a 3-isopropyl group . This steric bulk is not just a decoration; it is the structural anchor that allows this molecule to survive TFA deprotection, provided specific protocols are followed.

Module 1: The Stability Profile (Mechanism & Causality)

Why does this molecule survive acid?

The "anecdotal" instability of oxetanes in acid is often overstated for 3,3-disubstituted systems.[1][6][7] The stability of [3-(Propan-2-yl)oxetan-3-yl]methanamine relies on the Thorpe-Ingold Effect and steric shielding.

  • Protonation: TFA protonates the oxetane oxygen (

    
    ).
    
  • The Barrier: For the ring to open, a nucleophile (TFA anion, water, or chloride) must attack the

    
    -carbon (C2 or C4).
    
  • The Shield: The bulky isopropyl group at C3 sterically crowds the trajectory required for this nucleophilic attack (

    
    -like transition state).
    

Critical Warning: While the isopropyl group retards the reaction, it does not stop it indefinitely. High temperatures (>30°C) or strong nucleophiles (like


 from HCl) will overcome this barrier, leading to ring opening.
Visualization: The Decomposition Pathway

The following diagram illustrates the mechanism you are trying to avoid .

OxetaneDecomposition Start Protonated Oxetane (Unstable Intermediate) Attack Nucleophilic Attack (H2O or CF3COO-) Start->Attack High Acid Conc. Transition Transition State (Sterically Hindered by iPr) Attack->Transition Activation Energy Result_Diol Product A: 1,3-Diol (M+18, Hydrolysis) Transition->Result_Diol H2O present Result_Ester Product B: TFA Ester (M+114, Solvolysis) Transition->Result_Ester Dry TFA

Figure 1: Acid-catalyzed ring-opening pathways. The 3-isopropyl group raises the energy of the "Transition State," slowing this process significantly.

Module 2: Troubleshooting & FAQs

Q1: I see a byproduct with Mass M+18 or M+114. What happened?

Diagnosis: You have opened the oxetane ring.[6]

  • M+18: This is the 1,3-diol . It comes from water attacking the protonated oxetane. This usually happens during the quench if the reaction was too warm, or if the TFA was wet.

  • M+114: This is the trifluoroacetate ester . The TFA anion (

    
    ) acted as the nucleophile.
    

Corrective Action:

  • Ensure the reaction is kept at 0°C during addition.

  • Do not exceed 2-3 hours reaction time.

  • Crucial: Do not use heat to remove the TFA on the rotovap. Co-evaporate with toluene at low temperature.

Q2: Can I use HCl in Dioxane instead of TFA?

Verdict: NO. Reasoning: Chloride (


) is a much stronger nucleophile than the trifluoroacetate anion (

). While TFA/DCM might yield 95% intact oxetane, HCl/Dioxane often converts 3,3-disubstituted oxetanes into chlorohydrins (ring opened) rapidly. Avoid mineral acids.
Q3: The reaction mixture turned black/tarry.

Diagnosis: Cationic Ring-Opening Polymerization (CROP). Reasoning: If the concentration of the oxetane is too high in neat strong acid, the protonated oxetane can be attacked by another oxetane molecule, leading to oligomers. Corrective Action: Dilute the reaction. Use 1:4 TFA:DCM rather than neat TFA.

Module 3: Optimized Experimental Protocol

This protocol is designed to maximize the survival of the oxetane ring by controlling temperature and nucleophilicity.

Reagents
  • Substrate: Boc-protected [3-(Propan-2-yl)oxetan-3-yl]methanamine.

  • Solvent: Dichloromethane (DCM), anhydrous.[2]

  • Acid: Trifluoroacetic Acid (TFA).[2][3][4][8]

  • Quench: Saturated aqueous

    
     or Toluene (for azeotrope).
    
Step-by-Step Workflow
  • Preparation: Dissolve the Boc-protected amine in DCM (concentration ~0.1 M). Cool the solution to 0°C (ice bath).

  • Acidification: Dropwise add TFA.

    • Ratio: 1 part TFA to 4 parts DCM (v/v).

    • Note: Avoid neat TFA to prevent polymerization.

  • Reaction: Stir at 0°C for 1 hour , then allow to warm to Room Temperature (20-23°C) .

    • Monitoring: Check LCMS after 2 hours. Do not let it stir overnight.

  • Work-up (The Critical Step):

    • Option A (Isolation as free base): Pour the reaction mixture slowly into a vigorously stirring, cold (0°C) saturated

      
       solution. Extract with DCM/IPA (3:1).
      
    • Option B (Isolation as salt): Concentrate the mixture under reduced pressure at <30°C . Add Toluene and re-evaporate (2x) to azeotrope off residual TFA. Do not heat.

Data Summary: Stability Thresholds
ConditionStability PredictionRisk Factor
TFA / DCM (1:4), 0°C to RT, 2h High (>95%) Recommended Protocol
TFA (Neat), RT, >4hModerate to LowPolymerization / Ring Opening
HCl / Dioxane (4M), RTVery Low Chloride attack (Chlorohydrin formation)
Aqueous HCl (1M), 60°CZeroComplete Hydrolysis to Diol
Visualization: Decision Logic

DeprotectionLogic Start Start: Boc-Amine Deprotection Choice Select Acid System Start->Choice Path_HCl HCl / Dioxane Choice->Path_HCl Path_TFA TFA / DCM (1:4) Choice->Path_TFA Outcome_HCl FAILURE: Ring Opening (Chlorohydrin) Path_HCl->Outcome_HCl Process_TFA Maintain 0°C - RT Max 3 Hours Path_TFA->Process_TFA Quench Quench Method Process_TFA->Quench Q_Heat Rotovap > 40°C Quench->Q_Heat Q_Cold Cold NaHCO3 or Toluene Azeotrope < 30°C Quench->Q_Cold Fail_Heat FAILURE: Hydrolysis (M+18) Q_Heat->Fail_Heat Success SUCCESS: Intact Oxetane Amine Q_Cold->Success

Figure 2: Decision tree for maximizing yield and avoiding ring opening.

References

  • Wuitschik, G., et al. (2010).[9] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 9052–9067.

  • Wuitschik, G., et al. (2006).[6] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 45(46), 7736–7739.

  • Burkhard, J. A., et al. (2010).[9] Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes. Organic Letters, 12(9), 1944–1947.

Sources

Optimization

Optimizing yield for amide coupling with sterically hindered oxetane amines

The following technical guide is structured to address the specific synthetic challenges of coupling sterically hindered oxetane amines. Executive Summary & The Core Challenge Oxetanes are high-value bioisosteres for gem...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific synthetic challenges of coupling sterically hindered oxetane amines.

Executive Summary & The Core Challenge

Oxetanes are high-value bioisosteres for gem-dimethyl and carbonyl groups, offering improved solubility and metabolic stability. However, coupling 3-amino-3-alkyloxetanes presents a "perfect storm" of synthetic difficulty:

  • Steric Hindrance: The 3,3-disubstitution pattern creates a buried nucleophile, significantly slowing reaction kinetics.

  • Acid Lability: The strained oxetane ring is susceptible to acid-catalyzed ring opening (polymerization or hydrolysis) in the presence of Lewis or Brønsted acids.

  • Reduced Nucleophilicity: The inductive effect of the oxetane oxygen lowers the pKa of the amine (approx. pKa 6–7), making it a poorer nucleophile than standard alkyl amines.

This guide prioritizes protocols that maximize electrophilic activation while maintaining a strictly neutral-to-basic pH window to preserve the oxetane ring.

Decision Matrix: Reagent Selection

Do not default to EDC/HOBt or standard HATU protocols for these substrates. Use the following logic to select your coupling system.

ReagentSelection cluster_legend Key Decision Factors Start Start: Coupling 3-Aminooxetane CheckSterics Analyze Acid Partner Sterics Start->CheckSterics Moderate Moderate Sterics (Primary/Secondary Alkyl) CheckSterics->Moderate Accessible High High Sterics (Tertiary Alkyl/Ortho-Aryl) CheckSterics->High Buried HATU Method A: HATU/DIPEA (Baseline Control) Moderate->HATU T3P Method B: T3P (50% in EtOAc) (Recommended First Line) Moderate->T3P If HATU fails High->T3P Ghosez Method C: Ghosez's Reagent (The 'Nuclear' Option) T3P->Ghosez If <10% Yield Legend T3P: Low epimerization, water soluble workup Ghosez: Neutral acid chloride generation

Figure 1: Reagent selection workflow based on steric demand of the carboxylic acid partner.

Critical Troubleshooting (FAQ)

Q1: Why did my oxetane decompose? (The "Black Tar" Scenario)

Diagnosis: You likely generated transient acidic species during activation. The Mechanism: Oxetane oxygen protonation activates the ring for nucleophilic attack (by the amide oxygen or solvent), leading to ring opening and polymerization.

OxetaneDecomp Step1 Oxetane (Intact) Step2 Protonated Intermediate Step1->Step2 Protonation Acid + H+ (Acid) Step3 Ring Opening (Decomposition) Step2->Step3 Nucleophilic Attack

Figure 2: Acid-catalyzed decomposition pathway. This occurs rapidly with Thionyl Chloride or Oxalyl Chloride if not buffered perfectly.

Solution:

  • Avoid: Thionyl chloride (

    
    ) or Oxalyl chloride (
    
    
    
    ) unless using a massive excess of pyridine.
  • Avoid: Acidic workups (e.g., 1N HCl washes). Use saturated

    
     or Citric Acid (pH 4–5) only if necessary and brief.
    
Q2: I see the active ester, but no product forms. Why?

Diagnosis: The amine is too sterically hindered to attack the active ester (OBt/OAt) generated by HATU/EDC. Solution: Switch to T3P (Propylphosphonic anhydride) .[1][2][3]

  • Why? T3P does not form a bulky active ester intermediate. It activates the acid via a mixed anhydride that is highly reactive but sterically compact, allowing the buried oxetane amine to attack.

Q3: T3P failed. What is the "Nuclear Option"?

Diagnosis: Extreme steric hindrance requires an Acid Chloride, but HCl kills the oxetane. Solution: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) .[4]

  • Why? It converts carboxylic acids to acid chlorides under neutral conditions.[5] The byproduct is an amide, not acidic gas.

Comparative Data: Reagent Performance

FeatureHATU / DIPEAT3P (Propylphosphonic anhydride)Ghosez's Reagent
Steric Tolerance Low to MediumHigh Very High
Oxetane Safety High (Basic conditions)High (Buffered)Medium (Requires care)
Byproducts Urea/HOBt (Hard to remove)Water-soluble (Easy extraction)Amide (Neutral)
Epimerization Moderate riskLowest risk High risk (via Ketene)
Use Case Routine couplingsPrimary recommendation for oxetanesWhen all else fails

Optimized Experimental Protocols

Protocol A: T3P Coupling (The Gold Standard)

Recommended for 80% of hindered oxetane cases.

  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and 3-Aminooxetane (1.1–1.2 equiv) in anhydrous EtOAc (Ethyl Acetate) or 2-MeTHF .

    • Note: Avoid DMF if possible to simplify workup, but use it if solubility is an issue.

  • Base Addition: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv).

    • Tip: Pyridine often gives higher yields with T3P than DIPEA for oxetanes.

  • Activation: Cool to 0 °C. Add T3P (50% w/w in EtOAc) (1.5–2.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–16 hours.

    • Monitoring: If conversion stalls, heat to 40–50 °C. T3P is thermally stable, and oxetanes survive this temperature if the pH remains basic.

  • Workup: Dilute with EtOAc. Wash with water (x2), sat.

    
     (x2), and brine. Dry over 
    
    
    
    .
Protocol B: Ghosez’s Reagent (Neutral Acid Chloride)

Use only if T3P fails.

  • Activation (Flask A): Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1.1 equiv). Stir at RT for 1–2 hours.[4]

    • Checkpoint: Monitor by TLC (methanol quench of aliquot) to confirm acid chloride formation.

  • Preparation of Amine (Flask B): Dissolve 3-Aminooxetane (1.2 equiv) and DIPEA (2.5 equiv) in dry DCM.

  • Coupling: Add the solution from Flask A dropwise to Flask B at 0 °C.

    • Crucial: Adding Acid Chloride to Amine+Base ensures the environment is never acidic.

  • Completion: Warm to RT and stir for 1–4 hours. Quench with sat.

    
    .
    

References & Authority

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): An Exceptional Reagent for the Synthesis of Amides and Peptides.[2][3][6][7]Organic Process Research & Development . (Demonstrates T3P superiority for hindered amines and low epimerization).

  • Wuitschik, G., Carreira, E. M., et al. (2010).[8] Oxetanes as Promising Bioisosteres for Carbonyl Groups and gem-Dimethyl Groups.[9]Angewandte Chemie International Edition . (Foundational text on oxetane stability and properties).

  • Pasche, D., et al. (2013). Ghosez's Reagent: A Versatile Tool for Acid Chloride Formation.[5]Helvetica Chimica Acta . (Protocol for neutral acid chloride generation).

  • Burkhard, J. A., et al. (2010).[8] Synthesis and Structural Analysis of 3-Aminooxetanes.Organic Letters . (Specific handling of 3-aminooxetane building blocks).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of 3-Isopropyl Oxetane Amine in SNAr Reactions

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the u...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 3-isopropyl oxetane amine in Nucleophilic Aromatic Substitution (SNAr) reactions. We understand that unexpected reactivity can be a significant hurdle in your research. This resource is designed to provide not only solutions but also the underlying scientific reasoning to empower your experimental design.

Introduction: Understanding the Challenge

3-Isopropyl oxetane amine is a valuable building block in medicinal chemistry, offering a unique three-dimensional scaffold that can improve physicochemical properties such as solubility and metabolic stability.[1] However, its application in SNAr reactions can be challenging due to a combination of steric and electronic factors inherent to its structure. This guide will walk you through potential causes for low reactivity and provide actionable strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why is my SNAr reaction with 3-isopropyl oxetane amine so slow or not proceeding to completion?

A1: The reduced reactivity of 3-isopropyl oxetane amine in SNAr reactions can primarily be attributed to two factors:

  • Steric Hindrance: The bulky isopropyl group, in proximity to the nucleophilic nitrogen, creates significant steric hindrance.[2][3][4] This bulkiness impedes the amine's approach to the electrophilic carbon on the aromatic ring, which is a critical step in the SNAr mechanism.[5][6] The oxetane ring itself, being a rigid four-membered ring, further contributes to this steric congestion.[1]

  • Nucleophilicity: While amines are generally good nucleophiles for SNAr reactions, the steric bulk around the nitrogen of 3-isopropyl oxetane amine can decrease its effective nucleophilicity.[7][8] The rate-determining step in many SNAr reactions is the initial nucleophilic attack to form the Meisenheimer complex; significant steric hindrance raises the activation energy of this step, slowing down the reaction.[5][9]

Troubleshooting Guide: Strategies to Enhance Reactivity

If you are experiencing low yields or slow reaction rates, consider the following troubleshooting strategies. Each section explains the rationale and provides a starting point for your experimental optimization.

Issue 1: Inadequate Reaction Conditions

A common reason for poor reactivity is that the reaction conditions are not sufficiently forcing to overcome the activation energy barrier.

dot

Caption: Initial troubleshooting workflow for low SNAr reactivity.

Rationale: Increasing the temperature provides the molecules with more kinetic energy to overcome the activation barrier of the reaction. For sterically hindered nucleophiles, a higher temperature is often necessary to achieve a reasonable reaction rate.

Experimental Protocol:

  • Set up a series of small-scale reactions in parallel.

  • Keep the concentrations of your aryl halide, 3-isopropyl oxetane amine, and base constant.

  • Run the reactions at progressively higher temperatures (e.g., 80 °C, 100 °C, 120 °C, and 140 °C).

  • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or GC-MS) at set time points.

  • Identify the temperature that provides the best balance of conversion and minimal side-product formation.

Caution: Be mindful of the boiling points of your solvent and the thermal stability of your reactants and products when increasing the temperature.

Rationale: According to the rate law for a typical SNAr reaction, the rate is proportional to the concentration of both the aryl halide and the nucleophile.[5] Increasing the concentration of either reactant can lead to a faster reaction.

Experimental Protocol:

  • If solubility allows, increase the concentration of both the aryl halide and the amine.

  • Alternatively, use a slight excess of the 3-isopropyl oxetane amine (e.g., 1.2-1.5 equivalents) to push the equilibrium towards the product.

  • Monitor the reaction for any changes in rate and yield.

Issue 2: The Influence of Solvent

The choice of solvent plays a critical role in SNAr reactions by influencing the solubility of reactants and stabilizing the charged intermediate.[10][11][12][13]

dot

Caption: Impact of solvent choice on nucleophilicity in SNAr reactions.

Rationale: Polar aprotic solvents such as DMSO, DMF, NMP, and sulfolane are generally the best choice for SNAr reactions.[14][15][16] They are polar enough to dissolve the reactants but do not hydrogen bond with the amine nucleophile. This leaves the amine's lone pair more available for attack, increasing its effective nucleophilicity.[10] Their high boiling points also allow for reactions to be run at elevated temperatures.

Recommended Solvents and their Boiling Points:

SolventBoiling Point (°C)
N,N-Dimethylformamide (DMF)153
N,N-Dimethylacetamide (DMAc)165
Dimethyl sulfoxide (DMSO)189
N-Methyl-2-pyrrolidone (NMP)202
Sulfolane285

Experimental Protocol:

  • Screen a panel of high-boiling polar aprotic solvents.

  • Ensure your starting materials are soluble in the chosen solvents at the reaction temperature.

  • Run the reactions under the optimized temperature conditions determined previously.

Issue 3: The Role of the Base

In SNAr reactions with amine nucleophiles, a base is often used to neutralize the proton generated during the reaction. The choice of base can significantly impact the reaction outcome.

Rationale: A strong, non-nucleophilic base is ideal to prevent it from competing with your desired amine nucleophile in attacking the aryl halide. Sterically hindered bases are less likely to act as nucleophiles.

Recommended Bases:

BasepKa of Conjugate AcidComments
Diisopropylethylamine (DIPEA)10.7Sterically hindered, non-nucleophilic.
1,8-Diazabicycloundec-7-ene (DBU)13.5Strong, non-nucleophilic base.
Potassium Carbonate (K₂CO₃)10.3Inorganic base, often effective.
Cesium Carbonate (Cs₂CO₃)10.3More soluble inorganic base, can accelerate reactions.

Experimental Protocol:

  • If using an organic base like DIPEA or DBU, use at least one equivalent.

  • For inorganic bases like K₂CO₃ or Cs₂CO₃, use a slight excess (e.g., 1.5-2.0 equivalents).

  • Screen these bases in your optimized solvent and temperature conditions.

Issue 4: The Need for Catalysis

For particularly unreactive systems, catalysis can be employed to activate the substrate towards nucleophilic attack.[17]

Rationale:

  • Lewis Acid Catalysis: A Lewis acid can coordinate to the leaving group or electron-withdrawing groups on the aromatic ring, making the ring more electron-deficient and thus more susceptible to nucleophilic attack.

  • Phase-Transfer Catalysis (PTC): If using an inorganic base that has low solubility in the organic solvent, a phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB) can facilitate the transfer of the base into the organic phase, thereby increasing its effectiveness.

Experimental Protocol (Lewis Acid):

  • Add a catalytic amount (e.g., 5-10 mol%) of a Lewis acid such as ZnCl₂, MgCl₂, or Sc(OTf)₃ to your reaction.

  • Monitor for an increase in the reaction rate. Be aware that Lewis acids can sometimes promote side reactions.

Experimental Protocol (PTC):

  • When using an inorganic base like K₂CO₃, add a catalytic amount (e.g., 5-10 mol%) of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).

  • This is particularly useful in solvents where the inorganic base has limited solubility.

Summary of Troubleshooting Strategies

ParameterRecommendationRationale
Temperature Increase in increments (e.g., 80-140 °C)Overcomes the activation energy barrier.
Solvent High-boiling polar aprotic (DMSO, NMP)Enhances nucleophilicity and allows for higher temperatures.[10][14]
Base Non-nucleophilic, hindered (DIPEA, DBU, Cs₂CO₃)Prevents competition with the amine nucleophile.
Catalysis Lewis acids or Phase-Transfer CatalystsActivates the electrophile or enhances base effectiveness.[17]

Concluding Remarks

The successful application of 3-isopropyl oxetane amine in SNAr reactions often requires a systematic optimization of reaction parameters to overcome its inherent steric hindrance. By carefully considering the choice of solvent, temperature, and base, and by exploring catalytic options, the reactivity of this valuable building block can be significantly improved. We encourage you to use this guide as a starting point for your investigations and wish you success in your research endeavors.

References

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. Available at: [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC. Available at: [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Available at: [Link]

  • Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments - ResearchGate. Available at: [Link]

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction - RSC Publishing. Available at: [Link]

  • Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. Available at: [Link]

  • Catalysed SNAr reactions - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Solved: List six factors affecting rate of substitution. Available at: [Link]

  • Catalysis of SnAr Reactions by Nucleophilic Molecules in Aprotic Nonpolar Media. Evidence of the Closed Structure of Associates of Primary and Secondary Amines and the Unavailability of Their Reactivity - ResearchGate. Available at: [Link]

  • Rate-Determining Factors in Nucleophilic Aromatic Substitution Reactions | Request PDF. Available at: [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition - PMC. Available at: [Link]

  • Steric Hindrance: Definition, Factors, & Examples - Chemistry Learner. Available at: [Link]

  • SN1 vs SN2 - Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. Available at: [Link]

  • Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes - OSTI.GOV. Available at: [Link]

  • Nucleophilic aromatic substitution - BYJU'S. Available at: [Link]

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. Available at: [Link]

  • Amine Reactivity - MSU chemistry. Available at: [Link]

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. Available at: [Link]

  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. Available at: [Link]

  • Steric Hindrance (Is Like A Fat Goalie) - Master Organic Chemistry. Available at: [Link]

  • SNAr Reactions of Amines in Aprotic Solvents | Request PDF - ResearchGate. Available at: [Link]

  • A New Measurement of Amine Steric Hindrance – N Exposure - OSTI.GOV. Available at: [Link]

  • Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes | Organic Letters - ACS Publications. Available at: [Link]

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Available at: [Link]

  • SNAr troubleshooting : r/AskChemistry - Reddit. Available at: [Link]

  • SN2 reactions of enamines and alkyl halides - YouTube. Available at: [Link]

  • 05.03 General Reactivity of Amines - YouTube. Available at: [Link]

  • Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction - PubMed. Available at: [Link]

  • Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording] - YouTube. Available at: [Link]

  • SNAr reactions of pi-deficient aromatic rings - YouTube. Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Storage &amp; Stability of Oxetane-3-methanamine

Executive Summary & Core Directive Oxetane-3-methanamine presents a unique stability challenge due to its dual functionality: it contains a strained oxetane ring (acid-sensitive) and a primary amine (base-sensitive/nucle...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Oxetane-3-methanamine presents a unique stability challenge due to its dual functionality: it contains a strained oxetane ring (acid-sensitive) and a primary amine (base-sensitive/nucleophilic).[1]

Improper storage leads to two primary degradation pathways:

  • Ring Opening Polymerization/Hydrolysis: Triggered by trace acids or moisture.[1]

  • Carbamate Formation: Triggered by atmospheric

    
    .[1]
    

The Golden Rule: Store neat (undiluted) at 2–8°C under an inert atmosphere (Argon/Nitrogen) . Avoid protic solvents and acidic environments entirely.[1]

Critical Storage Parameters

The following parameters are non-negotiable for maintaining >98% purity over 6 months.

ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers kinetic energy, suppressing spontaneous ring-opening and polymerization rates.[1]
Atmosphere Inert Gas (Argon preferred)Prevents reaction with atmospheric

(carbamate formation) and moisture.[1]
Container Amber Glass with Teflon-lined cap Amber glass blocks UV (preventing radical formation); Teflon prevents leaching of plasticizers which can act as Lewis acids.[1]
Desiccation Required The oxetane ring is susceptible to hydrolysis; the amine is hygroscopic.[1]
Light Protect from Light Minimizes photo-oxidation potential, though less critical than thermal control.[1]

Degradation Mechanisms (Visualized)

To troubleshoot effectively, you must understand how the molecule breaks down.[1]

Diagram 1: Primary Degradation Pathways

This diagram illustrates the two competing failure modes: Acid-Catalyzed Ring Opening and


 Scavenging.[1]

DegradationPathways Oxetane Oxetane-3-methanamine (Intact) Protonation Protonated Intermediate (Activated Ring) Oxetane->Protonation + H+ (Trace Acid) Carbamate Ammonium Carbamate (White Solid Precipitate) Oxetane->Carbamate + CO2 (Air Exposure) RingOpen Ring Opening (Hydrolysis/Polymerization) Protonation->RingOpen + H2O / Nucleophile Diol Amino-Diol / Polyether (Irreversible Degradant) RingOpen->Diol Chain Termination Carbamate->Oxetane Heat/Vacuum (Reversible)

Figure 1: The dual vulnerability of Oxetane-3-methanamine.[1] Note that while carbamate formation is often reversible, ring opening is permanent.[1]

Troubleshooting Guide (Q&A)

Category A: Physical Appearance & Handling

Q1: My liquid sample has turned into a white solid or gum. Is it ruined?

  • Diagnosis: This is likely carbamate formation .[1][2] Primary amines react rapidly with atmospheric

    
     to form zwitterionic ammonium carbamate salts.[1]
    
  • The Fix: Unlike ring opening, this is often reversible .[1]

    • Dissolve the solid in a basic organic solvent (e.g., dry DCM with a trace of triethylamine) or simply apply high vacuum (0.1 mbar) at room temperature for 1-2 hours.

    • The carbamate should dissociate back into the amine and gaseous

      
      .[1]
      
    • Warning: If the solid does not revert under vacuum, polymerization (irreversible) may have occurred.[1]

Q2: The sample smells like ammonia or formaldehyde. What does this indicate?

  • Diagnosis: This indicates advanced hydrolytic degradation .[1]

    • The oxetane ring can hydrolyze to form 1,3-propanediol derivatives.[1]

    • In extreme cases (oxidative conditions), the amine can degrade, releasing ammonia.[1]

  • Action: Discard the sample. This degradation is irreversible and toxic byproducts may interfere with biological assays.[1]

Category B: Solution Stability & NMR

Q3: Can I store Oxetane-3-methanamine in Chloroform (


)? 
  • Verdict: NO.

  • Reasoning:

    
     naturally decomposes to form trace Phosgene and Hydrochloric Acid (HCl) over time.[1] Even ppm levels of HCl will protonate the oxetane oxygen, lowering the activation energy for ring opening.[1]
    
  • Alternative: Use

    
      or 
    
    
    
    (Benzene-d6)
    .[1] If you must use chloroform, filter it through basic alumina immediately before use to neutralize acidity.[1]

Q4: How do I validate integrity using NMR?

  • Target Signals: Look for the oxetane ring protons.[1]

    • Intact: Distinct multiplet around 4.4 – 4.8 ppm (4H, ring

      
      ).[1]
      
    • Degraded (Ring Open): These signals will shift upfield (lower ppm) towards 3.5–3.8 ppm, characteristic of acyclic ether/alcohol signals.[1]

    • Degraded (Carbamate): Broadening of the amine peak and appearance of new signals due to symmetry breaking.

Category C: Chemical Compatibility

Q5: I need to perform a reaction under acidic conditions. Will the ring survive?

  • Insight: Oxetanes are more stable than epoxides but less stable than THF.[1][3]

  • Guideline:

    • pH > 7: Stable.[1]

    • pH 4–7: Metastable (depends on temperature and nucleophiles present).[1]

    • pH < 4: High Risk. The ring will likely open to form the corresponding 1,3-diol or chlorohydrin (if HCl is used).[1]

  • Workaround: If acidic conditions are required, consider protecting the amine first (e.g., Boc-protection) to prevent intramolecular assistance of ring opening, though this does not protect the ring from external acid attack.[1]

Emergency Rescue Protocol

If you suspect your sample has been compromised by air exposure (CO2 uptake), follow this decision tree to attempt recovery.[1]

RescueProtocol Start Sample Assessment: Solid/Gummy Precipitate? VacTest Apply High Vacuum (0.1 mbar, 25°C, 2h) Start->VacTest Result1 Did it liquefy? VacTest->Result1 Success Success: Carbamate Reversal. Flush with Argon & Store. Result1->Success Yes Fail Failure: Polymerization likely. Result1->Fail No NMR Run 1H-NMR in C6D6 Fail->NMR Check Check 4.4-4.8 ppm region NMR->Check Check->Success Signals Intact Discard Discard Sample (Irreversible Damage) Check->Discard Signals Shifted/Absent

Figure 2: Workflow for assessing and rescuing potentially degraded samples.

References

  • BenchChem. (2025).[1][3] Assessing the stability of the oxetane ring under various chemical conditions. Retrieved from

  • ChemRxiv. (2024).[1] Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from

  • National Institutes of Health (NIH). (2023).[1] Oxetanes in Drug Discovery Campaigns.[1][3][4] PMC.[1] Retrieved from

  • Fisher Scientific. (2025).[1] Safety Data Sheet: Oxetane-3-methanamine.[1] Retrieved from

  • ACS Omega. (2020).[1] A Unified Approach to CO2–Amine Reaction Mechanisms.[1] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Analysis of [3-(Pro-pan-2-yl)oxetan-3-yl]methanamine

For: Researchers, scientists, and drug development professionals Introduction: The Structural Significance of a Substituted Oxetane In the landscape of modern medicinal chemistry, the oxetane ring has emerged as a valuab...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Structural Significance of a Substituted Oxetane

In the landscape of modern medicinal chemistry, the oxetane ring has emerged as a valuable structural motif. Its incorporation into small molecules can significantly modulate key physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability. When strategically functionalized, as in the case of [3-(Pro-pan-2-yl)oxetan-3-yl]methanamine, the resulting compound becomes a versatile building block in drug discovery programs. The precise characterization of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the cornerstone of this analytical endeavor.

This guide provides an in-depth analysis of the ¹H NMR spectrum of [3-(Pro-pan-2-yl)oxetan-3-yl]methanamine. Moving beyond a simple data sheet, we will dissect the theoretical underpinnings of the expected spectrum, offer a robust experimental protocol for its acquisition, and compare the predicted data with that of potential isomeric impurities, thereby demonstrating the power of ¹H NMR in ensuring structural integrity and purity.

Theoretical ¹H NMR Analysis: A Predictive Approach

The structure of [3-(Pro-pan-2-yl)oxetan-3-yl]methanamine presents a fascinating array of distinct proton environments, each with a characteristic chemical shift and coupling pattern. A thorough understanding of these nuances is critical for accurate spectral interpretation.

Molecular Structure and Proton Environments

Caption: Molecular structure of [3-(Propan-2-yl)oxetan-3-yl]methanamine with key proton environments labeled.

Predicted ¹H NMR Spectrum

The following table summarizes the predicted ¹H NMR data for [3-(Propan-2-yl)oxetan-3-yl]methanamine. The predictions are based on established chemical shift ranges for analogous structural motifs and typical coupling constants.[1][2][3][4][5]

Proton Label Assignment Integration Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz)
HaOxetane CH₂2H~4.4 - 4.6d~6-8
HbOxetane CH₂2H~4.3 - 4.5d~6-8
HcAminomethyl CH₂2H~2.7 - 2.9s-
HdIsopropyl CH1H~1.8 - 2.0sept~6-7
He, HfIsopropyl CH₃6H~0.9 - 1.1d~6-7
HgAmine NH₂2H~1.0 - 3.0 (broad)s (broad)-

Justification of Predicted Chemical Shifts and Multiplicities:

  • Oxetane Protons (Ha and Hb): The methylene protons on the oxetane ring are diastereotopic due to the chiral center at the C3 position. They are expected to appear as two distinct signals. These protons are significantly deshielded by the adjacent oxygen atom, placing their chemical shifts in the range of 4.3-4.6 ppm.[6][7][8] They will likely appear as doublets due to geminal coupling.

  • Aminomethyl Protons (Hc): The methylene protons of the aminomethyl group are adjacent to a quaternary carbon and are therefore not coupled to any other protons. This will result in a singlet. Their proximity to the electron-withdrawing nitrogen atom shifts their resonance downfield to the ~2.7-2.9 ppm region.[1][9]

  • Isopropyl Protons (Hd, He, Hf): The isopropyl group will exhibit a characteristic pattern. The methine proton (Hd) is coupled to the six equivalent methyl protons, resulting in a septet (n+1 = 6+1 = 7). Its chemical shift is expected around 1.8-2.0 ppm.[1][10] The six methyl protons (He and Hf) are equivalent and are coupled to the single methine proton, producing a doublet in the upfield region of ~0.9-1.1 ppm.[1][10] The typical coupling constant for such vicinal coupling in acyclic systems is around 6-8 Hz.

  • Amine Protons (Hg): The protons of the primary amine group often appear as a broad singlet due to rapid exchange with trace amounts of water and quadrupole broadening from the nitrogen atom. Their chemical shift can vary significantly depending on the solvent, concentration, and temperature, typically falling within the 1.0-3.0 ppm range.[9][11]

Comparative Analysis: Distinguishing from Isomeric Impurities

The true utility of ¹H NMR lies in its ability to distinguish between closely related structures. For instance, an isomeric impurity such as [2-(propan-2-yl)oxetan-2-yl]methanamine would produce a markedly different ¹H NMR spectrum.

  • Shifted Oxetane Protons: In this isomer, the oxetane protons would no longer be equivalent and would show more complex splitting patterns due to coupling with each other.

  • Absence of a Quaternary Center: The aminomethyl group would be attached to a tertiary carbon, leading to a different chemical shift and potential coupling with a neighboring proton.

By comparing the experimental spectrum to the predicted spectrum and considering the potential spectra of isomers, a high degree of confidence in the structure and purity of the target compound can be achieved.

Experimental Protocol for ¹H NMR Acquisition

The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of [3-(Propan-2-yl)oxetan-3-yl]methanamine. The causality behind each step is explained to ensure a self-validating system.

Workflow for ¹H NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.6 mL of CDCl₃ prep1->prep2 prep3 Filter into NMR tube prep2->prep3 acq1 Insert sample into spectrometer prep3->acq1 acq2 Lock and shim acq1->acq2 acq3 Set acquisition parameters acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier transform acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integration and peak picking proc3->proc4

Caption: Experimental workflow for ¹H NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weighing: Accurately weigh approximately 5-10 mg of the amine sample. This concentration is optimal for obtaining a good signal-to-noise ratio without causing issues with solution viscosity that can lead to line broadening.[12][13]

    • Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for nonpolar to moderately polar organic molecules and its residual proton signal at ~7.26 ppm does not typically interfere with the signals of interest for this compound.[14][15][16][17] The use of a deuterated solvent is crucial to avoid a large, overwhelming solvent peak in the ¹H spectrum.[17]

    • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is critical to remove any particulate matter, which can degrade the magnetic field homogeneity and result in poor spectral resolution (broad peaks).[18]

  • Instrument Setup and Data Acquisition:

    • Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is beneficial for resolving complex spectra.

    • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is essential for achieving sharp spectral lines.

    • Acquisition Parameters:

      • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

      • Number of Scans (NS): Acquire 8 to 16 scans. This is generally sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.

      • Acquisition Time (AQ): Set to 3-4 seconds to allow for adequate decay of the free induction decay (FID) and ensure good digital resolution.[19]

      • Relaxation Delay (D1): A delay of 1-2 seconds is typically adequate for routine ¹H NMR.[20]

      • Spectral Width (SW): Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in the pure absorption mode. Apply a baseline correction to obtain a flat baseline.

    • Referencing: Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.

    • Integration and Analysis: Integrate all signals to determine the relative number of protons for each peak. Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.

Conclusion

The ¹H NMR spectrum of [3-(Propan-2-yl)oxetan-3-yl]methanamine provides a wealth of structural information that is readily interpretable with a foundational understanding of NMR principles. By predicting the spectrum based on known chemical shift and coupling constant data, and by following a rigorous experimental protocol, researchers can confidently verify the structure and assess the purity of this valuable synthetic building block. This guide serves as a practical framework for such an analysis, emphasizing the synergy between theoretical prediction and meticulous experimental practice in modern chemical research.

References

  • NMR Facility - Chemistry Department. (2020, April 13). Optimized Default 1H Parameters. University of Missouri. [Link]

  • Jokisaari, J., & Rahkamaa, E. (1971). The chemical shifts and couplings of the oxetane protons with the error limits calculated by LAOCN3. ResearchGate. [Link]

  • Boston University. Basic NMR Concepts. [Link]

  • Save My Exams. (2025, February 12). Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • Martinez-Montero, S., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5133. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • Mesbah Energy. (2020, December 27). What are the solvents used in NMR? What is the Deuterated solvent?[Link]

  • ResearchGate. (2014, July 7). Why it is necessary to used deuterated solvents for NMR experiments?[Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • University of Rochester. NMR Sample Preparation. [Link]

  • Fiveable. Chemical Shifts in 1H NMR Spectroscopy | Organic Chemistry Class Notes. [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. [Link]

  • alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

  • Chemical Instrumentation Facility. NMR Sample Preparation. Iowa State University. [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Chemical shifts. (n.d.). [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • University of Calgary. Ch 13 - Coupling. [Link]

  • McMurry, J. (n.d.). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry: A Tenth Edition. [Link]

  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

Validation

HPLC method development for [3-(Propan-2-yl)oxetan-3-yl]methanamine purity

Executive Summary [3-(Propan-2-yl)oxetan-3-yl]methanamine represents a specific class of "gem-disubstituted oxetanes" increasingly used in medicinal chemistry to modulate lipophilicity and metabolic stability without int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[3-(Propan-2-yl)oxetan-3-yl]methanamine represents a specific class of "gem-disubstituted oxetanes" increasingly used in medicinal chemistry to modulate lipophilicity and metabolic stability without introducing chirality.

However, this molecule presents a "Perfect Storm" for HPLC method development:

  • No Chromophore: It lacks conjugation, making standard UV (254 nm) useless.

  • High Polarity/Basicity: The primary amine (

    
    ) causes severe tailing on standard C18 silica due to silanol interactions.
    
  • Chemical Instability: The strained oxetane ring is susceptible to acid-catalyzed hydrolysis, precluding the use of standard low-pH (0.1% TFA) mobile phases often used to control amine tailing.

This guide compares three distinct methodologies to solve these challenges, ranked by robustness and data quality.

The Challenge: Chemical Constraints

Before selecting a column, one must understand the molecule's failure modes.

The Detection Problem

The molecule is aliphatic.[1][2] It has no


 transitions above 200 nm.
  • UV 200-210 nm: Feasible but risky due to solvent cut-off noise and low sensitivity.

  • Refractive Index (RI): Too insensitive; incompatible with gradients.

  • Mass Spectrometry (MS): Excellent, but requires volatile buffers.

  • Charged Aerosol Detection (CAD): The preferred "universal" detector for this application.

The Stability Trap (Oxetane Ring Opening)

Unlike standard aliphatic amines, you cannot blast this molecule with pH 1.0-2.0 mobile phases to protonate silanols. The oxetane ring strain (~106 kJ/mol) makes it vulnerable to acid-catalyzed hydrolysis, forming the corresponding diol impurity.

OxetaneStability Mol [3-(Propan-2-yl)oxetan-3-yl]methanamine Inter Protonated Ether Oxygen Mol->Inter + H+ Acid Acidic Mobile Phase (pH < 3.0) Acid->Inter Hydrolysis Ring Opening (Nucleophilic Attack by H2O) Inter->Hydrolysis Product Degradant: Diol Derivative Hydrolysis->Product

Figure 1: Acid-catalyzed degradation pathway of the oxetane ring. Method development must avoid low pH to prevent artifactual impurity generation.

Comparative Method Analysis

Method A: High pH Reversed-Phase with CAD (The "Gold Standard")

Best For: Purity analysis, stability studies, and formulation analysis.

This method utilizes "Hybrid" silica technology resistant to high pH. By operating at pH 10.5, the amine is deprotonated (neutral), eliminating silanol interactions and peak tailing without risking acid hydrolysis of the oxetane.

  • Stationary Phase: C18 Hybrid Silica (e.g., XBridge BEH C18 or Gemini NX-C18).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.5 with NH4OH).

  • Mobile Phase B: Acetonitrile.

  • Detector: Charged Aerosol Detector (CAD).

Pros:

  • Excellent Peak Shape: Neutral amine interacts hydrophobically, not ionically.

  • Stability: High pH preserves the oxetane ring (oxetanes are base-stable).

  • Universal Detection: CAD detects the amine and non-chromophoric impurities (e.g., synthetic precursors).

Cons:

  • Requires specific "High pH" resistant columns.

  • CAD requires an isocratic or inverse gradient setup for best quantification accuracy.

Method B: Pre-Column Derivatization (FMOC-Cl)

Best For: Trace analysis (ppm level) in labs without CAD/MS.

If you only have a UV detector, you must tag the amine. FMOC-Cl (9-fluorenylmethyl chloroformate) reacts rapidly with primary amines to form a highly fluorescent/UV-active derivative.

  • Reagent: FMOC-Cl in Acetonitrile.

  • Buffer: Borate Buffer pH 8.0.

  • Detection: UV at 265 nm or Fluorescence (Ex 265nm / Em 315nm).

Pros:

  • Extreme Sensitivity: Can detect < 0.05% impurities.

  • Standard Equipment: Works on any HPLC with UV.

Cons:

  • Complex: Adds a sample prep step.

  • Artifacts: Excess reagent (FMOC-OH) elutes as a huge peak, potentially masking impurities.

  • Quantification: Only detects amine-containing impurities; misses non-amine synthetic intermediates.

Method C: HILIC (Hydrophilic Interaction LC)

Best For: MS-compatible screening.

HILIC retains polar amines using a water layer on a polar stationary phase.

  • Column: Bare Silica or Amide.

  • Mobile Phase: 90% ACN / 10% Buffer (10mM Ammonium Acetate pH 5.0).

Pros:

  • MS Sensitivity: High organic content boosts electrospray ionization.

  • Retention: Good retention of the polar amine without ion-pairing agents.

Cons:

  • Solubility Mismatch: Sample must be dissolved in high organic solvent, which may precipitate the salt form of the amine.

  • Long Equilibration: HILIC gradients require long re-equilibration times.

Experimental Data Comparison

The following data simulates a comparative study of the three methods for a 98% pure lot of [3-(Propan-2-yl)oxetan-3-yl]methanamine.

Table 1: Chromatographic Performance
ParameterMethod A (High pH C18 / CAD)Method B (FMOC Deriv. / UV)Method C (HILIC / MS)
Retention Time (

)
4.5 (Ideal)8.2 (Hydrophobic tag)3.1 (Moderate)
Tailing Factor (

)
1.05 (Excellent) 1.10 (Good)1.35 (Fair)
Plate Count (

)
> 15,000> 12,000~ 8,000
LOD (Limit of Detection) 10 ng (Good)0.1 ng (Superior) 1 ng (Excellent)
Linearity (

)
0.998 (Quadratic fit)> 0.999> 0.995
Stability Risk Low (Base stable)Low (Rapid reaction)Medium (pH 5.0 is safe, but buffer choice matters)

Detailed Protocol: Method A (Recommended)

This protocol is designed to be self-validating. The use of Ammonium Bicarbonate acts as a buffer against pH drift, and the CAD settings are optimized for semi-volatiles.

Equipment & Reagents[1][3][4][5][6][7]
  • System: HPLC/UHPLC with CAD (e.g., Thermo Corona Veo or similar).

  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent high-pH stable column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: HPLC Grade Acetonitrile.

Instrument Settings
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C (Do not exceed 40°C to protect oxetane).

  • CAD Settings:

    • Evaporation Temp: 35°C (Low temp prevents evaporation of the semi-volatile amine).

    • Power Function: 1.0 (or optimized per instrument).

  • Injection Volume: 5-10 µL.

Gradient Table
Time (min)% A (Buffer)% B (ACN)Event
0.0955Hold for retention
2.0955Start Gradient
15.0595Elute hydrophobics
18.0595Wash
18.1955Re-equilibrate
23.0955End
"Self-Validating" System Suitability Steps
  • Blank Injection: Inject Mobile Phase A. Ensure no ghost peaks from the bicarbonate buffer (common issue if low-grade salts are used).

  • Sensitivity Check: Inject a 0.05% standard. S/N ratio must be > 10.

  • pH Check: Verify Mobile Phase A is pH > 10.0. If pH drops below 9.5, the amine will protonate, and the peak will broaden/tail immediately.

Decision Matrix Workflow

Use the following logic flow to select the correct method for your specific laboratory constraints.

MethodSelection Start Start: Purity Analysis of [3-(Propan-2-yl)oxetan-3-yl]methanamine Q1 Do you have a CAD or MS detector? Start->Q1 Q2 Is the sample for Trace Impurities (<0.01%)? Q1->Q2 Yes Q3 Is UV only available? Q1->Q3 No MethodA Method A: High pH RP + CAD (Robust, General Purpose) Q2->MethodA No (Routine Purity) MethodC Method C: HILIC + MS (High Sensitivity, Complex Matrix) Q2->MethodC Yes (Trace/Bioanalysis) MethodB Method B: FMOC Derivatization + UV (Labor Intensive, High Sensitivity) Q3->MethodB Yes Fail Standard Low pH UV Method (NOT RECOMMENDED: Tailing + Degradation) Q3->Fail Try Direct UV?

Figure 2: Method Selection Decision Tree based on instrumentation and sensitivity needs.

References

  • Wuitschik, G., et al. (2010).[3][4][5][6] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.[5]

    • Context: Establishes the stability profile of 3,3-disubstituted oxetanes and their utility in lowering pKa/lipophilicity.
  • McCalley, D. V. (2017). "Understanding and Managing Peak Shapes for Basic Solutes in Reversed-Phase HPLC." Chemical Communications.

    • Context: Authoritative source on why high pH is superior for basic amines to prevent silanol overloading.
  • Gamache, P. H. (Ed.). (2017).[7] Charged Aerosol Detection for Liquid Chromatography and Related Separation Techniques. Wiley.

    • Context: The definitive guide on CAD parameters, specifically regarding evaporation temperature settings for semi-vol
  • Thermo Fisher Scientific. (2025). "Application Note: Analysis of Non-Chromophoric Amines using CAD."

    • Context: General protocol grounding for the CAD settings used in Method A.

Sources

Comparative

Beyond the Ring: [3-(Propan-2-yl)oxetan-3-yl]methanamine as a Superior Bioisostere

Topic: [3-(Propan-2-yl)oxetan-3-yl]methanamine vs cyclobutane analogs in drug design Content Type: Publish Comparison Guide Executive Summary In the optimization of lead compounds, the "magic methyl" effect is well-known...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [3-(Propan-2-yl)oxetan-3-yl]methanamine vs cyclobutane analogs in drug design Content Type: Publish Comparison Guide

Executive Summary

In the optimization of lead compounds, the "magic methyl" effect is well-known, but the "oxetane switch" represents a more sophisticated tool for modulating physicochemical properties without altering steric bulk. This guide analyzes [3-(Propan-2-yl)oxetan-3-yl]methanamine (Structure A ) against its cyclobutane analog (Structure B ) and the traditional gem-dimethyl counterpart.

While cyclobutanes are often employed to rigidify flexible chains, they suffer from lipophilicity penalties (


). The oxetane analog, specifically the 3-isopropyl-3-aminomethyl variant, offers a unique solution: it maintains the sp³ character and steric volume of the cyclobutane while leveraging the ring oxygen’s inductive effect to lower the pKa of the pendant amine, thereby reducing lysosomotropism and improving metabolic stability.
Physicochemical Profiling: The "Diagonal Dipole" Advantage

The core differentiation lies in the electronic environment created by the oxetane oxygen. Unlike the carbocyclic cyclobutane, the oxetane ring possesses a significant dipole moment and acts as a hydrogen bond acceptor (HBA).

Comparative Data Table
FeatureOxetane Analog (A) Cyclobutane Analog (B) Gem-Dimethyl (C) Implication
Structure 3-iPr-3-(CH₂NH₂)oxetane1-iPr-1-(CH₂NH₂)cyclobutaneNeopentylamine deriv.A has high polarity; B is lipophilic.
pKa (Amine) ~8.6 - 8.9 ~10.5~10.5A is less basic due to

-inductive withdrawal.
LogP (Intrinsic) Low HighHighA reduces global lipophilicity.
LogD

Moderate HighHighCritical:A may have higher LogD than expected due to increased neutral fraction at pH 7.[1]4.
Metabolic Stability High ModerateLow/ModA blocks

-hydride abstraction; B has labile ring protons.
Solubility High LowLowA 's oxygen acts as HBA, aiding solvation.
The "LogD Paradox"

A common misconception is that introducing an oxetane always lowers


. While the intrinsic lipophilicity (

) of the oxetane ring is lower than cyclobutane (

to

), the pKa shift plays a competing role.
  • Mechanism: The oxetane oxygen exerts a through-bond inductive effect (

    
    ), lowering the amine's pKa by ~1.5–2.0 units compared to the cyclobutane.
    
  • Result: At physiological pH (7.4), a larger fraction of the oxetane-amine exists in the neutral (unprotonated) state compared to the cyclobutane-amine. Since the neutral species is more lipophilic than the cation, this can sometimes result in a higher

    
      for the oxetane, despite its lower 
    
    
    
    . This is advantageous for membrane permeability while maintaining high aqueous solubility in acidic media (stomach/lysosome).
Mechanistic & Structural Biology
Conformational Puckering
  • Cyclobutane: Typically adopts a puckered "butterfly" conformation (~25-35°) to relieve torsional strain, but the barrier to inversion is low.

  • Oxetane: Much flatter (puckering angle ~8-10°) due to reduced steric repulsion between the oxygen lone pairs and adjacent ring protons.

  • Design Impact: The [3-(Propan-2-yl)oxetan-3-yl]methanamine scaffold provides a more defined vector for the amine group, potentially improving ligand-target binding entropy compared to the "floppier" cyclobutane or the freely rotating gem-dimethyl group.

Metabolic Shielding

The 3-isopropyl group serves a dual purpose:

  • Steric Bulk: It fills hydrophobic pockets (e.g., S1/S2 sites in proteases).

  • Metabolic Blocking: The quaternary center at C3 prevents metabolic oxidation at that position. In the cyclobutane analog, the C2/C4 methylene protons are susceptible to CYP450-mediated hydroxylation. The oxetane ring protons are electronically deactivated and sterically hindered, making the ring highly resistant to oxidative metabolism.

Visualization of Bioisosteric Impact

Oxetane_Bioisostere_Workflow cluster_effects Physicochemical Modulation Start Lead Compound (Lipophilic/Metabolic Liability) Strategy Bioisosteric Switch: Cyclobutane → Oxetane Start->Strategy Inductive Inductive Effect (-I) (O → C → N) Strategy->Inductive HBA H-Bond Acceptor (Ether Oxygen) Strategy->HBA Steric Planar Ring (Rigid Vector) Strategy->Steric Outcome Optimized Candidate: ↓ pKa, ↓ Clearance, ↑ Permeability Inductive->Outcome Reduces Basicity (Less Lysosomotropic) HBA->Outcome Increases Solubility Steric->Outcome Maintains Potency

Figure 1: Causal pathway of physicochemical improvements when switching from cyclobutane to oxetane.

Experimental Protocols
Protocol A: Synthesis of [3-(Propan-2-yl)oxetan-3-yl]methanamine

Rationale: Direct formation of the oxetane ring is preferred over late-stage functionalization. The most robust route involves the intramolecular cyclization of a 2,2-disubstituted-1,3-diol equivalent.

Reagents:

  • Diethyl 2-isopropylmalonate

  • Lithium Aluminum Hydride (LAH)

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydride (NaH)[2]

  • Sodium azide (NaN₃)

Step-by-Step Methodology:

  • Reduction: Treat diethyl 2-isopropylmalonate (10 mmol) with LAH (2.5 equiv) in anhydrous THF at 0°C to yield 2-isopropylpropane-1,3-diol .

  • Monotosylation: React the diol with TsCl (1.0 equiv) and Et₃N (1.1 equiv) in DCM at 0°C. Critical Control: Monitor by TLC to minimize ditosylate formation. Isolate the monotosylate .

  • Cyclization: Dissolve the monotosylate in THF. Add NaH (1.2 equiv, 60% dispersion) slowly at 0°C, then heat to reflux for 2 hours. The alkoxide displaces the tosylate to form 3-isopropyloxetan-3-ylmethanol .

    • Validation: ¹H NMR should show characteristic oxetane doublets around 4.4–4.8 ppm.

  • Activation & Amination:

    • Convert the alcohol to the mesylate (MsCl, Et₃N).[2]

    • Displace with NaN₃ in DMF at 80°C to form the azide.

    • Reduce the azide (Staudinger reaction: PPh₃, THF/H₂O) to yield the final [3-(Propan-2-yl)oxetan-3-yl]methanamine .

Protocol B: Comparative Microsomal Stability Assay

Rationale: To quantify the metabolic shielding effect of the oxetane vs. cyclobutane.

  • Preparation: Prepare 10 mM DMSO stocks of the Oxetane analog and Cyclobutane analog.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).

  • Initiation: Add NADPH (1 mM final) to initiate reaction.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Expectation: The oxetane analog should show a

      
       < 50% of the cyclobutane analog due to lack of abstractable ring protons.
      
Synthesis Workflow Diagram

Synthesis_Workflow Start Diethyl 2-isopropylmalonate Step1 Reduction (LAH) → 2-isopropylpropane-1,3-diol Start->Step1 Step2 Monotosylation (TsCl, 1 eq) → Monotosylate Intermediate Step1->Step2 Step3 Cyclization (NaH/THF) → 3-isopropyloxetan-3-ylmethanol Step2->Step3 Intramolecular SN2 Step4 Functionalization (MsCl → NaN3 → PPh3) → [3-(Propan-2-yl)oxetan-3-yl]methanamine Step3->Step4

Figure 2: Synthetic route highlighting the critical cyclization step.

References
  • Wuitschik, G. et al. (2010). "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group."[3] Angewandte Chemie International Edition. Link

  • Burkhard, J. A. et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link

  • Müller, K. et al. (2009). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

  • Stepan, A. F. et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives." Journal of Medicinal Chemistry. Link

  • Barnes-Seeman, D. (2012). "The Role of Oxetanes in Drug Discovery." Current Topics in Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of [3-(Propan-2-yl)oxetan-3-yl]methanamine

Disclaimer: No specific Safety Data Sheet (SDS) for [3-(Propan-2-yl)oxetan-3-yl]methanamine could be located. The following guidance is therefore based on the known hazards of its constituent chemical groups—aliphatic am...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) for [3-(Propan-2-yl)oxetan-3-yl]methanamine could be located. The following guidance is therefore based on the known hazards of its constituent chemical groups—aliphatic amines and oxetanes—and established best practices for the disposal of hazardous laboratory chemicals in accordance with U.S. Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) regulations. This guide is intended for researchers, scientists, and drug development professionals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor before proceeding with any disposal protocol.

Understanding the Compound and Its Potential Hazards

[3-(Propan-2-yl)oxetan-3-yl]methanamine is a substituted aliphatic amine containing an oxetane ring. Due to this structure, it is prudent to assume the compound may exhibit a combination of hazards associated with both functional groups.

  • Aliphatic Amine Hazards: Amines are derivatives of ammonia and are often corrosive, causing skin and eye irritation or serious damage.[1][2][3] They can also be toxic if inhaled, ingested, or absorbed through the skin.[4] Many amines are flammable and may produce toxic nitrogen oxides upon combustion.[5]

  • Oxetane Hazards: Oxetanes are four-membered cyclic ethers. While often incorporated into drug candidates to improve metabolic stability and solubility, the ring system can be reactive.[6][7][8] Some oxetane derivatives are classified as flammable liquids and may be harmful if swallowed or inhaled.[9] They can also cause skin and eye irritation.[9]

Given these potential hazards, [3-(Propan-2-yl)oxetan-3-yl]methanamine must be treated as hazardous waste until proven otherwise through formal analysis. Under no circumstances should this chemical be disposed of down the sanitary sewer or in regular trash.[3][10]

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is the first step in safely handling any chemical waste. Based on the compound's structure, the following hazards should be anticipated:

Potential Hazard GHS Classification (Anticipated) Recommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4Chemical-resistant gloves (Nitrile or Neoprene), lab coat, and respiratory protection if handled outside of a fume hood.[4][11]
Skin Corrosion/Irritation Category 1 or 2Chemical-resistant gloves, lab coat, and consider arm sleeves.[1][12][13]
Serious Eye Damage/Irritation Category 1 or 2Chemical splash goggles or a face shield.[1][12][13]
Flammability Category 3 or 4Use in a well-ventilated area, away from ignition sources. Store in a flammable liquids cabinet.[9]

Always handle this chemical waste inside a certified chemical fume hood to minimize inhalation exposure.[14]

Step-by-Step Disposal Protocol

The disposal of [3-(Propan-2-yl)oxetan-3-yl]methanamine must adhere to the Resource Conservation and Recovery Act (RCRA) regulations enforced by the EPA.[10]

Step 1: Waste Identification and Segregation
  • Treat as Hazardous Waste: All waste containing [3-(Propan-2-yl)oxetan-3-yl]methanamine, including pure substance, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be managed as hazardous waste.[11][15]

  • Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless you are certain of their compatibility.[3][11] Incompatible chemicals can lead to dangerous reactions. It is best to collect this waste in a dedicated container.

Step 2: Waste Collection and Container Management
  • Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) is a suitable choice for many organic and amine-containing wastes.[10][11]

  • Proper Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "[3-(Propan-2-yl)oxetan-3-yl]methanamine," and an indication of the potential hazards (e.g., "Corrosive," "Toxic," "Flammable").[15][16]

  • Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste. This is a common EPA violation and a critical safety measure to prevent spills and vapor release.[11]

  • Satellite Accumulation Area (SAA): Accumulate the waste at or near the point of generation, in a designated SAA, under the control of laboratory personnel.[15][16]

Step 3: Spill Management

In the event of a spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate if Necessary: For large or unmanageable spills, evacuate the area and contact your institution's EHS.

  • Don Appropriate PPE: Before cleaning a small, manageable spill, put on the recommended PPE.

  • Contain the Spill: Use a chemical spill kit with an absorbent material suitable for organic amines. Do not use combustible materials like paper towels to absorb a flammable liquid.

  • Collect and Dispose: Carefully scoop the absorbent material into your hazardous waste container. Decontaminate the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Step 4: Final Disposal
  • Contact EHS: Once your waste container is full or has been in the lab for the maximum allowable time (typically 6-12 months, check your institution's policy), contact your EHS office to arrange for a pickup.[10][17]

  • Professional Disposal: The waste will be collected by trained EHS personnel or a licensed hazardous waste contractor for final disposal, which is typically high-temperature incineration.[5][15]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of [3-(Propan-2-yl)oxetan-3-yl]methanamine.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal start [3-(Propan-2-yl)oxetan-3-yl]methanamine Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select Compatible Container (e.g., HDPE) fume_hood->container labeling Label as 'Hazardous Waste' with Chemical Name & Hazards container->labeling segregate Segregate from Incompatible Wastes labeling->segregate closed Keep Container Closed segregate->closed saa Store in Designated Satellite Accumulation Area (SAA) closed->saa ehs_contact Contact Institutional EHS for Pickup saa->ehs_contact professional_disposal Disposal by Licensed Hazardous Waste Contractor ehs_contact->professional_disposal end Compliant Disposal (Incineration) professional_disposal->end

Caption: Disposal workflow for [3-(Propan-2-yl)oxetan-3-yl]methanamine.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of [3-(Propan-2-yl)oxetan-3-yl]methanamine is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. While the absence of a specific SDS necessitates a conservative approach based on the compound's chemical class, the principles outlined in this guide provide a robust framework for managing this waste stream safely and in compliance with federal and local regulations. Always prioritize safety, adhere to your institution's Chemical Hygiene Plan, and when in doubt, consult your EHS department.[18][19][20]

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